11-deoxy Prostaglandin E2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZICXYLKQMKI-FOSBLDSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of 11-deoxy Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the biological activities of 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) and its stable synthetic analog, 11-deoxy-16,16-dimethyl Prostaglandin E2. 11-deoxy PGE2 is a stable analog of the endogenous lipid mediator Prostaglandin E2 (PGE2) but exhibits a distinct pharmacological profile. While PGE2 has a wide range of effects, including bronchodilation and inflammation, 11-deoxy PGE2 is characterized as a potent bronchoconstrictor and a selective agonist for the prostanoid EP4 receptor. This guide consolidates quantitative pharmacological data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers investigating its therapeutic potential and mechanism of action.
Core Pharmacological Profile
11-deoxy Prostaglandin E2 is a synthetic analog of PGE2 with a modified cyclopentane (B165970) ring structure.[1][2] This structural alteration confers chemical stability and a unique receptor interaction profile compared to its parent compound. Its primary identified target is the EP4 receptor, where it acts as a selective agonist with high potency.[3] In contrast, the closely related synthetic analog, 11-deoxy-16,16-dimethyl PGE2, demonstrates agonist activity at both EP2 and EP3 receptors.[4][5]
Quantitative Pharmacological Data
The biological activity of 11-deoxy PGE2 and its dimethyl analog has been quantified in various assays. The following tables summarize the key potency and efficacy data from in vitro and in vivo studies.
Table 1: Receptor Binding and In Vitro Functional Potency
| Compound | Target Receptor | Assay Type | Potency / Efficacy | Source |
| This compound | EP4 | Functional Agonism | EC₅₀ = 0.66 nM | [3] |
| 11-deoxy-16,16-dimethyl PGE₂ | EP2 / EP3 | Receptor Agonism | Agonist activity confirmed | [4] |
| This compound | N/A | Human Smooth Muscle Contraction | 5-30x more potent than PGF₂α | [1] |
| 11-deoxy-16,16-dimethyl PGE₂ | N/A | Human Smooth Muscle Contraction | 900x more potent than PGF₂α | [4] |
Table 2: In Vivo Biological Activity
| Compound | Biological Effect | Animal Model | Potency / Efficacy | Source |
| 11-deoxy-16,16-dimethyl PGE₂ | Inhibition of Gastric Acid Secretion | Rat | ED₅₀ = 1 mg/kg (oral) | [4] |
| 11-deoxy-16,16-dimethyl PGE₂ | Inhibition of Ulcer Formation | Rat | ED₅₀ = 0.021 mg/kg | [4] |
Signaling Pathways
The biological effects of 11-deoxy PGE2 and its analogs are initiated by binding to specific G-protein coupled receptors (GPCRs), which triggers downstream intracellular signaling cascades.
3.1. 11-deoxy PGE2 / EP4 Receptor Signaling As a selective EP4 agonist, 11-deoxy PGE2 is expected to activate the canonical EP4 signaling pathway. The EP4 receptor couples to the Gαs protein, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[6][7] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
3.2. 11-deoxy-16,16-dimethyl PGE2 Cytoprotective Signaling The synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to exert cytoprotective effects against oxidative stress in renal epithelial cells.[8][9] This response is reportedly mediated through a thromboxane (B8750289) (TP) or thromboxane-like receptor, which couples to the AP-1 signaling pathway, representing a distinct mechanism from canonical EP receptor signaling.[8]
Key Biological Activities
-
Respiratory System: Unlike PGE2, which is a bronchodilator, 11-deoxy PGE2 is a potent bronchoconstrictor. It contracts human respiratory tract smooth muscle with a potency 5 to 30 times greater than that of Prostaglandin F2α (PGF2α).[1][10] The 16,16-dimethyl analog is even more potent in this regard.[4]
-
Gastrointestinal System: The 16,16-dimethyl analog is a powerful inhibitor of gastric acid secretion and protects against ulcer formation in rats, highlighting a potential therapeutic application in gastroprotection.[4]
-
Renal Cytoprotection: 11-deoxy-16,16-dimethyl PGE2 protects renal proximal tubular epithelial cells from injury induced by oxidative stress.[8] This action involves the induction of specific proteins associated with the endoplasmic reticulum (ER) stress response and cytoskeletal organization, such as GRP78 and HSP90β.[8]
Experimental Protocols & Workflows
Studying the biological activity of 11-deoxy PGE2 requires a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
5.1. Radioligand Receptor Binding Assay (for Affinity - Ki) This protocol determines the binding affinity of 11-deoxy PGE2 for a specific receptor (e.g., EP4).
-
Preparation of Membranes: Culture cells (e.g., HEK293) stably overexpressing the human EP4 receptor. Harvest cells and homogenize in ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the receptor (e.g., [³H]-PGE2), and varying concentrations of unlabeled 11-deoxy PGE2 (the competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 11-deoxy PGE2. Determine the IC₅₀ (the concentration that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
5.2. Cell-Based Functional Assay (for Potency - EC₅₀) This protocol measures the functional potency of 11-deoxy PGE2 by quantifying the downstream signaling product, cAMP.
-
Cell Culture: Plate cells expressing the target receptor (e.g., EP4) in a 96-well plate and grow to near confluency.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of 11-deoxy PGE2 to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the log concentration of 11-deoxy PGE2. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).
5.3. Proteomic Analysis of Induced Proteins by Mass Spectrometry This protocol identifies proteins whose synthesis is altered by treatment with a compound, as was done for the 11-deoxy-16,16-dimethyl PGE2 analog.[8]
-
Sample Preparation: Culture cells (e.g., LLC-PK1 renal cells) and stimulate with the test compound for various time points. Harvest the cells, lyse them, and isolate the total protein.
-
Protein Separation: Separate the proteins using 2D gel electrophoresis (2-DE) or liquid chromatography (HPLC).
-
Protein Identification: Excise protein spots of interest from the gel or collect fractions from the HPLC. Digest the proteins with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides using either MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry).[8]
-
Data Analysis: Use the peptide mass fingerprint (from MALDI-TOF) or the peptide fragment sequences (from ESI-MS/MS) to search protein databases (e.g., Swiss-Prot) to identify the proteins.
-
Validation: Confirm the induction of identified proteins using Western blot analysis with specific antibodies.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity | MDPI [mdpi.com]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 11--deoxy-Prostaglandin-E-2-, 10MG | Labscoop [labscoop.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of 11-deoxy Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a stable, synthetic analog of the naturally occurring Prostaglandin E2 (PGE2). While structurally similar to its parent compound, the absence of the hydroxyl group at the C-11 position significantly alters its biological activity and receptor binding profile. This guide provides a comprehensive overview of the mechanism of action of 11-deoxy PGE2, focusing on its receptor interactions, downstream signaling cascades, and physiological effects. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in areas such as inflammation, immunology, and oncology.
Introduction
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in a wide array of physiological and pathological processes. Prostaglandin E2 is a principal mediator of inflammation and is involved in processes such as vasodilation, fever, and pain. 11-deoxy PGE2, as a synthetic analog, offers a valuable tool for dissecting the specific roles of PGE2 receptor subtypes and for the development of targeted therapeutics. Its notable stability compared to PGE2 also makes it an attractive candidate for experimental studies. This guide will delve into the core mechanisms by which 11-deoxy PGE2 exerts its effects, with a particular focus on its interaction with the EP4 receptor and the subsequent signaling events.
Receptor Binding and Affinity
11-deoxy Prostaglandin E2 is a selective agonist for the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR).[1] The binding of 11-deoxy PGE2 to the EP4 receptor initiates a cascade of intracellular events that ultimately lead to a physiological response.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding of 11-deoxy PGE2 and related compounds to prostanoid receptors.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | EP4 | EC50 | 0.66 nM | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Downstream Signaling Pathways
The primary signaling pathway activated by 11-deoxy PGE2 upon binding to the EP4 receptor is the Gs-alpha subunit (Gαs) mediated stimulation of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][3][4][5][6]
While the Gs-cAMP-PKA pathway is the canonical signaling route for the EP4 receptor, there is evidence to suggest that EP4 can also couple to other signaling pathways, including those involving the Gi-alpha subunit (Gαi) and β-arrestin.
A synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to exert cytoprotective effects through a thromboxane (B8750289) or thromboxane-like receptor, leading to the activation of the AP-1 signaling pathway.[7][8][9] This highlights the potential for 11-deoxy PGE2 analogs to engage in alternative signaling cascades depending on the cellular context and the specific analog structure.
Signaling Pathway Diagrams
Physiological Effects
The activation of the EP4 receptor by 11-deoxy PGE2 and its analogs leads to a variety of physiological responses.
-
Bronchoconstriction: In contrast to PGE2, which is a bronchodilator, 11-deoxy PGE2 is a potent bronchoconstrictor.[10]
-
Cytoprotection: The synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to protect renal proximal tubular epithelial cells from oxidative stress.[7][8][9] This effect is associated with the induction of several cytoprotective proteins, including heat shock proteins and elongation factors.
-
Immune Modulation: The related compound, 11-deoxy-PGE1, has been shown to induce the expression of FOXp3, a key transcription factor for regulatory T cells, suggesting a role for 11-deoxy PGE2 in modulating immune responses.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established methods in the field.
Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity of 11-deoxy PGE2 to the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
[3H]-PGE2 (radioligand).
-
Unlabeled 11-deoxy PGE2.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-EP4 cells to confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a final concentration of ~1 nM), and 50 µL of varying concentrations of unlabeled 11-deoxy PGE2.
-
For total binding, add 50 µL of assay buffer instead of unlabeled competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Add 50 µL of the membrane preparation (20-50 µg of protein) to each well.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 11-deoxy PGE2.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Intracellular cAMP Measurement Assay
This protocol describes the measurement of cAMP production in response to 11-deoxy PGE2 stimulation.
Materials:
-
HEK293-EP4 cells.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
11-deoxy PGE2.
-
cAMP assay kit (e.g., a competitive ELISA-based or a bioluminescent kit).[12][13][14][15][16]
Procedure:
-
Cell Culture:
-
Seed HEK293-EP4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
-
cAMP Assay:
-
Wash the cells once with stimulation buffer.
-
Add 100 µL of stimulation buffer containing varying concentrations of 11-deoxy PGE2 to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the assay kit and a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of 11-deoxy PGE2 to generate a dose-response curve and determine the EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PGE2 upregulates renin through E-prostanoid receptor 1 via PKC/cAMP/CREB pathway in M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay Protocol [france.promega.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay [worldwide.promega.com]
- 16. promega.com [promega.com]
An In-depth Technical Guide to the 11-deoxy Prostaglandin E2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a stable, synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1] Like PGE2, it is a lipid signaling molecule that exerts a wide range of physiological and pathological effects by interacting with specific G protein-coupled receptors (GPCRs) known as prostanoid E (EP) receptors. This guide provides a comprehensive overview of the 11-deoxy PGE2 signaling pathway, including its receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. This information is critical for researchers and professionals involved in drug discovery and development targeting inflammatory diseases, pain, cancer, and other conditions where prostaglandin signaling plays a pivotal role.
Core Signaling Pathway of 11-deoxy Prostaglandin E2
11-deoxy PGE2 primarily mediates its effects through the EP family of receptors, specifically showing significant activity at the EP2, EP3, and EP4 receptor subtypes. The binding of 11-deoxy PGE2 to these receptors initiates distinct intracellular signaling cascades, leading to varied cellular responses.
Receptor Binding and Activation
The interaction of 11-deoxy PGE2 with EP receptors is characterized by specific binding affinities (Ki) and functional potencies (EC50). While comprehensive data for 11-deoxy PGE2 across all EP receptors is still being fully elucidated, studies on this compound and its close analogs have provided valuable insights.
Quantitative Data on Receptor Interactions
| Ligand | Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
| This compound | EP4 | Not Specified | Functional Assay | EC50 | 0.66[2][3] |
| 11-deoxy-PGE1 | EP3 | Mouse | Radioligand Binding | Ki | 0.6 - 3.7[4] |
| 11-deoxy-16,16-dimethyl PGE2 | EP2 / EP3 | Porcine | Functional Assay | - | Agonist[5][6] |
Note: Data for 11-deoxy-PGE1, a close structural analog, is included to provide an indication of potential binding characteristics.
Downstream Signaling Cascades
The activation of EP receptors by 11-deoxy PGE2 triggers specific G protein-mediated signaling pathways.
-
EP2 and EP4 Receptor Signaling: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit of G proteins.[7][8][9] Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which phosphorylate downstream target proteins, leading to the modulation of gene expression and cellular function.[9][10] The EP4 receptor has also been shown to activate the Phosphoinositide 3-kinase (PI3K) pathway.[11]
-
EP3 Receptor Signaling: The EP3 receptor is primarily coupled to the Gi alpha subunit of G proteins.[12][13] Activation of the EP3 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[12] Some isoforms of the EP3 receptor can also couple to Gq, leading to an increase in intracellular calcium, and G12/13, which activates the Rho signaling pathway.[14][15]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: 11-deoxy PGE2 signaling pathways via EP2, EP3, and EP4 receptors.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of 11-deoxy PGE2 for a specific EP receptor subtype.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP receptor of interest.
-
Radiolabeled PGE2 (e.g., [3H]PGE2).
-
Unlabeled 11-deoxy PGE2.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radiolabeled PGE2.
-
Increasing concentrations of unlabeled 11-deoxy PGE2 (the competitor).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of 11-deoxy PGE2 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Measurement Assay
This protocol is used to determine the functional activity of 11-deoxy PGE2 at Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors by measuring changes in intracellular cAMP levels.
1. Materials:
-
A cell line stably expressing the EP receptor of interest.
-
11-deoxy PGE2.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used for studying Gi-coupled receptors).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen assay kit.
2. Procedure for Gs-coupled Receptors (EP2, EP4):
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period.
-
Stimulate the cells with varying concentrations of 11-deoxy PGE2 for a defined time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the 11-deoxy PGE2 concentration to generate a dose-response curve and determine the EC50 value.
3. Procedure for Gi-coupled Receptors (EP3):
-
Follow steps 1 and 2 as above.
-
Co-stimulate the cells with a fixed concentration of forskolin and varying concentrations of 11-deoxy PGE2.
-
Follow steps 4 and 5 as above.
-
The ability of 11-deoxy PGE2 to inhibit forskolin-stimulated cAMP production is measured, and an IC50 value is determined.
Intracellular Calcium Mobilization Assay
This protocol is used to assess the functional activity of 11-deoxy PGE2 at Gq-coupled receptors (potentially some EP3 isoforms) by measuring changes in intracellular calcium concentration.
1. Materials:
-
A cell line stably expressing the EP receptor of interest.
-
11-deoxy PGE2.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with kinetic reading capabilities and automated injectors.
2. Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of the baseline fluorescence.
-
Inject varying concentrations of 11-deoxy PGE2 into the wells while continuing to measure the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
The peak fluorescence response is plotted against the log of the 11-deoxy PGE2 concentration to generate a dose-response curve and determine the EC50 value.
Physiological Effects and Experimental Workflows
Bronchoconstriction
11-deoxy PGE2 is known to be a potent bronchoconstrictor.[1] The experimental workflow to assess this effect typically involves in vitro studies using isolated airway smooth muscle preparations.
Caption: Workflow for assessing prostaglandin-induced bronchoconstriction in vitro.
Cytoprotection
Prostaglandin analogs are known to exhibit cytoprotective effects, particularly in the gastrointestinal tract. An in vitro workflow to assess this property could involve challenging a cell line with a known cytotoxic agent in the presence and absence of 11-deoxy PGE2.
Caption: In vitro workflow for assessing the cytoprotective effects of 11-deoxy PGE2.
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of the EP receptor signaling pathways. Its stability and selective agonist activity make it a key compound for dissecting the complex downstream effects of prostaglandin signaling. A thorough understanding of its interactions with EP receptors and the subsequent intracellular events, as detailed in this guide, is essential for the rational design and development of novel therapeutics targeting these pathways. The provided experimental protocols and workflows offer a solid foundation for researchers to further investigate the multifaceted actions of 11-deoxy PGE2 and its potential clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 8. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 9. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 12. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 13. Prostaglandin EP3 receptor activation is antinociceptive in sensory neurons via PI3Kγ, AMPK and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inactivation of the EP3 receptor attenuates the Angiotensin II pressor response via decreasing arterial contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 11-deoxy Prostaglandin E2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a stable, synthetic analog of the endogenous signaling molecule Prostaglandin E2 (PGE2).[1][2] While structurally similar to PGE2, the absence of the hydroxyl group at the C-11 position alters its biological activity and receptor binding profile.[3] This document provides a comprehensive technical overview of the receptor binding affinity of 11-deoxy PGE2, focusing on its interaction with the E-type prostanoid (EP) receptors. It includes a summary of quantitative binding data, detailed experimental protocols for assessing binding affinity, and a description of the downstream signaling pathways activated upon receptor binding.
Introduction to 11-deoxy Prostaglandin E2
Prostaglandins are a group of physiologically active lipid compounds that mediate a wide array of biological effects, including inflammation, pain, fever, and smooth muscle contraction. Prostaglandin E2 is a principal mediator in these processes, exerting its effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.
11-deoxy PGE2 is a synthetic analog of PGE2, notable for its increased stability.[1] Its altered structure leads to a distinct pharmacological profile. For instance, in contrast to the bronchodilatory effects of PGE2, 11-deoxy PGE2 is a potent bronchoconstrictor.[1][2] Understanding its receptor binding characteristics is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. A related compound, 11-deoxy-16,16-dimethyl PGE2, has been identified as an agonist for both EP2 and EP3 receptors and is a potent inhibitor of gastric acid secretion.[4]
Receptor Binding Affinity Profile
The primary targets for 11-deoxy PGE2 are the EP receptors. While comprehensive binding affinity data (Kᵢ) is not as widely published as for PGE2, functional assay data (EC₅₀) strongly indicates its activity at these receptors.
One study has identified 11-deoxy PGE2 as a selective agonist for the EP4 receptor, with a reported half-maximal effective concentration (EC₅₀) of 0.66 nM.[5] Other research has characterized the related compound, 11-deoxy-PGE1, as a selective agonist for EP2 and EP4 receptors.[6][7] The structural similarity suggests that 11-deoxy PGE2 likely shares this affinity for EP2 and EP4 receptors, which are both coupled to Gαs proteins and stimulate adenylyl cyclase.[8][9][10]
Quantitative Binding and Functional Data
The following table summarizes the available quantitative data for 11-deoxy PGE2 and related analogs. It is important to note the distinction between binding affinity (Kᵢ, Kₔ), which measures the strength of the ligand-receptor interaction, and functional potency (EC₅₀), which measures the concentration required to elicit a half-maximal biological response.
| Compound | Receptor Target | Parameter | Value (nM) | Species/Cell System |
| This compound | EP4 | EC₅₀ | 0.66 | Not Specified |
| 11-deoxy-PGE1 | EP2 / EP4 | - | Agonist | Mouse Osteoblastic Cells |
| 11-deoxy-PGE1 | EP2 / EP4 | - | Agonist | Human Gingival Fibroblasts |
| 11-deoxy-16,16-dimethyl PGE2 | EP2 / EP3 | - | Agonist | Not Specified |
Signaling Pathways
Upon binding to EP2 and EP4 receptors, 11-deoxy PGE2 is expected to activate downstream signaling cascades primarily through the Gαs protein subunit. This activation initiates a series of intracellular events culminating in a physiological response.
EP2 and EP4 Receptor Gαs-cAMP Signaling
Both EP2 and EP4 receptors are classically coupled to the Gαs protein.[11] Ligand binding triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][12] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[9][13]
-
PKA Pathway : PKA phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor that regulates genes involved in proliferation, survival, and inflammation.[8][13][14]
-
Epac Pathway : Epac acts as a guanine (B1146940) nucleotide exchange factor for the Ras-like small GTPase Rap1, influencing processes like cell adhesion, migration, and inflammation.[13][15]
// Edges Ligand -> Receptor [color="#202124"]; Receptor -> G_Protein [label="Activates", color="#202124"]; G_Protein -> AC [label="Stimulates", color="#202124"]; AC -> cAMP [label="Converts", color="#202124"]; ATP -> AC [style=dashed, color="#5F6368"]; cAMP -> PKA [label="Activates", color="#202124"]; cAMP -> Epac [label="Activates", color="#202124"]; PKA -> CREB [label="Phosphorylates", color="#202124"]; CREB -> Gene [label="Regulates", color="#202124"]; }
Caption: Canonical Gαs-cAMP signaling pathway for EP2/EP4 receptors.
Alternative Signaling Pathways
Emerging evidence suggests that EP4 receptors can also couple to other signaling pathways beyond the canonical Gαs-cAMP axis. These non-canonical pathways contribute to the diverse physiological roles of the EP4 receptor.[9][10]
-
Gαi Coupling : The EP4 receptor can couple to inhibitory Gα (Gαi) proteins, which can inhibit adenylyl cyclase, creating a negative feedback loop.[14]
-
PI3K/Akt Pathway : EP4 activation can also stimulate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is critical for cell survival and growth.[14][16] This can occur through Gαi or via transactivation of receptor tyrosine kinases like EGFR.[13][14]
// Edges Ligand -> Receptor [color="#202124"]; Receptor -> Gi [label="Couples to", color="#202124"]; Gi -> PI3K [label="Activates", color="#202124"]; PI3K -> Akt [label="Activates", color="#202124"]; Akt -> Cell_Survival [label="Promotes", color="#202124"]; }
Caption: Alternative EP4 receptor signaling via the Gαi-PI3K-Akt pathway.
Experimental Protocols
Determining the binding affinity of a ligand like 11-deoxy PGE2 involves specific and sensitive laboratory techniques. The most common method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This technique measures the affinity of a test compound (the "competitor," e.g., 11-deoxy PGE2) by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]-PGE2) that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Kᵢ) of 11-deoxy PGE2 for a specific EP receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP receptor subtype of interest (e.g., HEK293-hEP4).
-
Radioligand: Tritiated PGE2 ([³H]-PGE2).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of unlabeled PGE2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
Set up assay tubes containing:
-
A fixed amount of cell membrane preparation (e.g., 20-50 µg protein).
-
A fixed concentration of [³H]-PGE2 (typically at or below its Kₔ value).
-
Increasing concentrations of the competitor, 11-deoxy PGE2.
-
Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PGE2).
-
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of 11-deoxy PGE2.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of 11-deoxy PGE2 that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
// Workflow Edges Membranes -> Incubate; Reagents -> Incubate; Incubate -> Filter; Filter -> Count; Count -> Plot; Plot -> Fit; Fit -> Calculate; }
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a pharmacologically important analog of PGE2 with a distinct activity profile, acting as a potent agonist at EP4 and likely EP2 receptors.[5][6][7] Its primary mechanism of action involves the stimulation of the Gαs-cAMP signaling cascade, though alternative pathways, particularly for the EP4 receptor, may also be significant.[9][14] The determination of its precise binding affinity (Kᵢ) for each EP receptor subtype requires rigorous experimental methods, such as the competitive radioligand binding assay outlined herein. Further quantitative studies are necessary to fully elucidate its receptor interaction profile, which will aid in the rational design of novel therapeutics targeting the prostaglandin signaling system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin E receptor subtypes in mouse osteoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 11. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Genesis of a Unique Prostanoid: An In-depth Technical Guide to the Discovery and History of 11-deoxy Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923), a group of lipid compounds with diverse hormone-like effects, have been a subject of intense scientific scrutiny since their discovery in the 1930s. Among the vast family of prostaglandins, 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) stands out as a unique analog of the ubiquitous Prostaglandin E2 (PGE2). Lacking the hydroxyl group at the 11th position, this structural modification confers distinct biological activities, steering its interactions with prostanoid receptors and subsequent signaling cascades. This technical guide provides a comprehensive overview of the discovery, history, and foundational research into 11-deoxy PGE2, with a focus on its synthesis, receptor interactions, and signaling pathways.
Discovery and Seminal Synthesis
The emergence of 11-deoxy Prostaglandin E2 into the scientific landscape is intrinsically linked to the broader efforts in the total synthesis of prostaglandins in the latter half of the 20th century. While a singular "discovery" paper in the traditional sense is not readily apparent, the seminal work on its chemical synthesis marks its formal entry into the field of prostanoid research.
A pivotal moment in the history of 11-deoxy PGE2 was the total synthesis of its methyl ester derivative reported by Grieco and Reap in 1973. This achievement was part of a larger body of work focused on developing novel and efficient routes to various prostaglandin analogs, which were crucial for exploring their structure-activity relationships. The synthesis by Grieco and Reap provided a tangible source of the compound, enabling further investigation into its biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 15S-hydroxy-9-oxo-prosta-5Z,13E-dien-1-oic acid[1] |
| Synonyms | 11-deoxy PGE2[1] |
| CAS Number | 35536-53-9[1] |
| Molecular Formula | C₂₀H₃₂O₄[1] |
| Molecular Weight | 336.5 g/mol [1] |
| Appearance | Crystalline solid |
| Purity | ≥99%[1] |
| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >5 mg/ml[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years[1] |
Receptor Binding and Functional Activity
This compound exerts its biological effects by interacting with various prostanoid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. Its activity profile is distinct from that of PGE2 due to the absence of the C11 hydroxyl group. The following table summarizes the known quantitative data on the interaction of 11-deoxy PGE2 and its analogs with prostanoid receptors.
| Compound | Receptor Subtype | Assay Type | Species | Value | Reference |
| This compound | EP1 | Functional (IP1 Production) | Human | pEC₅₀ = 5.8[2] | PNAS, 2025 |
| This compound | EP4 | Functional (cAMP) | Not Specified | EC₅₀ = 0.66 nM[3] | MedchemExpress |
| 11-deoxy-PGE1 | EP2 | Functional (Chemotaxis Inhibition) | Human | EC₅₀ = 140.9 ± 64.7 nM | PubMed |
| 11-deoxy-PGE1 | EP3 | Binding Affinity | Mouse | Kᵢ = 0.6-3.7 nM[4] | Br J Pharmacol, 1995 |
| 11-deoxy-16,16-dimethyl PGE2 | EP2 / EP3 | Agonist Activity | Not Specified | Agonist | Cayman Chemical |
| 11-deoxy-16,16-dimethyl PGE2 | Gastric Acid Secretion Inhibition | In vivo | Rat | ED₅₀ = 1 mg/kg | Cayman Chemical |
| 11-deoxy-16,16-dimethyl PGE2 | Ulcer Formation Inhibition | In vivo | Rat | ED₅₀ = 0.021 mg/kg | Cayman Chemical |
Signaling Pathways
The interaction of this compound and its analogs with their cognate receptors triggers intracellular signaling cascades that mediate their diverse biological effects. A key signaling pathway implicated for a synthetic analog, 11-deoxy-16,16-dimethyl PGE2, involves a thromboxane-like receptor coupled to the AP-1 signaling pathway, leading to cytoprotective effects against oxidative stress.
Thromboxane (B8750289) Receptor Signaling Pathway
The thromboxane receptor (TP) is a GPCR that, upon activation by its agonist, can couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
AP-1 Signaling Pathway
The Activator Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including growth factors, cytokines, and stress. The activation of the thromboxane receptor can lead to the activation of downstream kinases, such as Protein Kinase C (PKC), which in turn can activate the AP-1 signaling cascade, leading to changes in gene expression and cellular responses like cytoprotection.
Experimental Protocols
Total Synthesis of (+)-11-deoxy-PGE2 Methyl Ester (Adapted from Grieco and Reap, 1973)
The synthesis of prostaglandin analogs in the 1970s was a landmark in organic chemistry. While the specific, step-by-step protocol from the original publication is not provided here, the general approach involved a multi-step chemical synthesis starting from simpler, commercially available precursors. The key steps would have included:
-
Stereocontrolled construction of the cyclopentanone (B42830) ring: This is a critical step to establish the correct stereochemistry of the final product.
-
Introduction of the two side chains: The α- and ω-chains are typically added sequentially using various organic reactions, such as Wittig reactions or organocuprate additions.
-
Functional group manipulations: This involves protection and deprotection of sensitive functional groups throughout the synthesis and oxidation/reduction steps to achieve the desired final structure.
-
Purification and characterization: Each intermediate and the final product would have been rigorously purified using techniques like column chromatography and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry.
Radioligand Binding Assay for Prostanoid Receptors
To determine the binding affinity (Ki) of 11-deoxy PGE2 for different prostanoid receptors, a competitive radioligand binding assay would have been employed. A general protocol for such an assay is as follows:
-
Membrane Preparation:
-
Cells or tissues expressing the prostanoid receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE2) known to bind to the receptor.
-
Increasing concentrations of the unlabeled competitor ligand (11-deoxy PGE2) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Functional Assay: Measurement of cAMP Production
To assess the functional activity of 11-deoxy PGE2 as an agonist or antagonist at Gs or Gi-coupled prostanoid receptors (like EP2, EP4, and EP3), a cyclic AMP (cAMP) accumulation assay is commonly used.
-
Cell Culture:
-
Cells expressing the prostanoid receptor of interest are cultured in appropriate media.
-
-
Assay Procedure:
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For testing agonist activity, increasing concentrations of 11-deoxy PGE2 are added to the cells.
-
For Gi-coupled receptors, the cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of 11-deoxy PGE2 to measure the inhibition of cAMP production.
-
The cells are incubated for a specific time to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay format (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
The data are plotted as the amount of cAMP produced versus the concentration of 11-deoxy PGE2.
-
The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) or the IC₅₀ value (for antagonists) is determined.
-
Conclusion
This compound, born out of the era of pioneering prostaglandin synthesis, represents a fascinating molecular probe for dissecting the intricacies of prostanoid receptor signaling. Its unique structure, lacking the C11 hydroxyl group, leads to a distinct pharmacological profile, with reported activities at EP1, EP2, EP3, and EP4 receptors. The cytoprotective effects of its synthetic analog, mediated through a thromboxane-like receptor and the AP-1 pathway, highlight its potential as a lead compound for therapeutic development. Further research to fully elucidate its receptor binding kinetics, subtype selectivity, and the downstream consequences of its signaling will undoubtedly unveil new avenues for understanding and modulating prostanoid biology in health and disease.
References
11-deoxy Prostaglandin E2: A Stable Analog for In-depth Prostaglandin Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. However, its inherent chemical instability presents significant challenges for in vitro and in vivo studies. This technical guide explores 11-deoxy Prostaglandin E2 as a stable and reliable analog of PGE2, providing a comprehensive overview of its comparative stability, biological activity, and experimental applications. This document is intended to serve as a valuable resource for researchers seeking to leverage the advantages of this stable analog in their scientific investigations.
Enhanced Stability of this compound
The primary advantage of 11-deoxy PGE2 lies in its enhanced chemical stability compared to the native PGE2 molecule. The absence of the hydroxyl group at the C-11 position renders the molecule less susceptible to degradation, particularly under acidic and basic conditions. While direct quantitative stability data for 11-deoxy PGE2 is not extensively published, its stability is widely acknowledged in its use as a synthetic analog.[1][2] For comparative purposes, the degradation kinetics of PGE2 are presented below.
Table 1: Chemical Stability of Prostaglandin E2
| Condition | Half-life (t½) for 10% loss | Degradation Products |
| Aqueous Solution (25°C) | ||
| pH 3-4 | 133 hours[3] | Prostaglandin A2 (PGA2), Prostaglandin B2 (PGB2)[4][5] |
| pH 6 | 53 hours[3] | PGA2, PGB2[4][5] |
| pH 8 | 42 hours[3] | 8-iso-prostaglandin E, PGA2, PGB2[4][5] |
| pH 9 | 4.2 hours[3] | 8-iso-prostaglandin E, PGA2, PGB2[4][5] |
| pH 10 | 0.42 hours (25 min)[3] | 8-iso-prostaglandin E, PGA2, PGB2[4][5] |
| Ethanol Solution (4°C) | ~24-36 months for 10% loss (1-10 mg/ml)[3] |
Note: Data for PGE2 stability is provided to illustrate its inherent instability, which 11-deoxy PGE2 is designed to overcome. The stability of 11-deoxy PGE2 is reported to be at least 4 years under appropriate storage conditions.[6]
Biological Activity and Receptor Engagement
11-deoxy PGE2 acts as a potent agonist at specific prostaglandin E2 (EP) receptors, thereby mimicking the biological effects of PGE2 in various cellular systems. Its activity has been characterized in several functional assays, demonstrating its utility in probing EP receptor-mediated signaling pathways.
Table 2: Receptor Binding and Functional Potency of 11-deoxy PGE2 and Related Analogs Compared to PGE2
| Compound | Receptor Target | Assay Type | Cell/Tissue Type | Potency (EC50/ED50) |
| This compound | EP4 | Functional Assay | Not Specified | 0.66 nM[7] |
| 11-deoxy-16,16-dimethyl PGE2 | EP2, EP3 | Functional Assay | Rat | Gastric acid secretion inhibition: ED50 = 1 mg/kg; Ulcer formation inhibition: ED50 = 0.021 mg/kg[8] |
| PGE2 | EP2 | Chemotaxis Inhibition | Human Neutrophils | EC50 = 90 ± 24.5 nM[2] |
| 11-deoxy PGE1 | EP2 | Chemotaxis Inhibition | Human Neutrophils | EC50 = 140.9 ± 64.7 nM[2] |
Signaling Pathways
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades. 11-deoxy PGE2 and its derivatives have been shown to activate specific subsets of these pathways.
PGE2 Receptor Signaling Overview
The binding of PGE2 to its receptors initiates a cascade of intracellular events. EP2 and EP4 receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[9][10][11] The EP1 receptor is coupled to Gq, activating phospholipase C and increasing intracellular calcium levels. The EP3 receptor is coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.
Signaling Pathway of a Synthetic 11-deoxy PGE2 Analog
A synthetic analog, 11-deoxy,16,16-dimethyl PGE2 (DDM-PGE2), has been shown to exert cytoprotective effects against oxidative stress. This response is mediated through a thromboxane (B8750289) or thromboxane-like receptor, which couples to the AP-1 signaling pathway, ultimately leading to the induction of cytoprotective proteins.[4][12]
References
- 1. pnas.org [pnas.org]
- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 11-deoxy Prostaglandin E2 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a well-established pro-tumorigenic lipid mediator, influencing a spectrum of cancer hallmarks from proliferation and migration to angiogenesis and immune evasion. While the biological activities of PGE2 have been extensively studied, its synthetic analog, 11-deoxy Prostaglandin E2 (11-deoxy PGE2), remains a less-chartered territory in cancer biology. This technical guide synthesizes the current understanding of 11-deoxy PGE2, focusing on its synthesis, signaling mechanisms, and putative roles in carcinogenesis. Drawing upon its known interactions with E-prostanoid (EP) receptors and its demonstrated cytoprotective effects, this document provides a framework for future research and therapeutic exploration.
Introduction: Beyond Prostaglandin E2
The tumor microenvironment is a complex ecosystem where signaling molecules, including prostaglandins (B1171923), play pivotal roles in dictating cancer progression. PGE2, synthesized via the cyclooxygenase (COX) pathway, is a key player, exerting its influence through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] this compound is a stable, synthetic analog of PGE2.[2] While not a prominent endogenous product, its utility as a research tool lies in its ability to selectively activate specific EP receptors, thereby allowing for the dissection of downstream signaling cascades.
Synthesis of this compound
This compound is primarily generated through chemical synthesis. One established method involves the conjugate addition of a substituted 1-lithio-1-oct-1-ene to a cyclopentenone, which efficiently constructs the core 11-deoxy-prostaglandin skeleton.[3] This synthetic approach allows for the generation of various analogs for research purposes.
Signaling Pathways of this compound
The biological effects of 11-deoxy PGE2 are mediated through its binding to and activation of EP receptors. While there is some variation in reported receptor specificity, it is generally considered an agonist for EP2, EP3, and EP4 receptors, with a notable potency for EP4.[4][5]
EP2 and EP4 Receptor Signaling
Activation of EP2 and EP4 receptors by 11-deoxy PGE2 is expected to initiate signaling cascades analogous to those triggered by PGE2. Both receptors are coupled to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[6] This increase in cAMP activates Protein Kinase A (PKA), a key downstream effector that can phosphorylate a multitude of substrates, including transcription factors like CREB, to modulate gene expression.[7] Furthermore, EP4 signaling can also activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[8]
EP3 Receptor Signaling
The EP3 receptor exhibits more complex signaling, with multiple splice variants coupling to different G proteins.[2] Activation of EP3 by 11-deoxy PGE2 can lead to the activation of Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[9] Alternatively, EP3 can couple to Gαq, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[9]
Putative Roles in Cancer Biology
While direct evidence for the role of 11-deoxy PGE2 in cancer is limited, its known biological activities allow for informed hypotheses regarding its potential impact on tumorigenesis.
Cytoprotection and Resistance to Oxidative Stress
A synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to protect renal proximal tubular epithelial cells from oxidative stress-induced injury.[10] This cytoprotective effect is associated with the induction of several proteins, including heat shock protein 90β (HSP90β) and glucose-regulated protein 78 (GRP78).[10] These proteins are molecular chaperones involved in maintaining protein homeostasis and mitigating endoplasmic reticulum (ER) stress, a condition often exacerbated in the tumor microenvironment.[11] By alleviating oxidative and ER stress, 11-deoxy PGE2 could potentially enhance the survival of cancer cells.
Table 1: Proteins Induced by 11-deoxy-16,16-dimethyl PGE2 and their Potential Roles in Cancer
| Protein Induced | Function | Potential Role in Cancer |
| HSP90β | Molecular chaperone, protein folding and stability | Stabilization of oncoproteins, promoting cell survival and proliferation |
| GRP78 | ER chaperone, unfolded protein response | Promoting survival under hypoxic and nutrient-deprived conditions, resistance to therapy |
| Elongation factor 2 (EF-2) | Protein synthesis | Supporting rapid growth and proliferation of cancer cells |
| Elongation factor 1α-1 (EF-1α) | Protein synthesis | Supporting rapid growth and proliferation of cancer cells |
| Actin | Cytoskeletal component | Involved in cell motility, invasion, and metastasis |
Modulation of Cancer Hallmarks via EP Receptor Activation
Based on its agonism of EP2, EP3, and EP4 receptors, 11-deoxy PGE2 can be expected to influence several cancer hallmarks in a manner similar to PGE2.
Table 2: Potential Effects of 11-deoxy PGE2 on Cancer Hallmarks based on EP Receptor Agonism
| Cancer Hallmark | Mediating EP Receptor(s) | Potential Effect of 11-deoxy PGE2 |
| Proliferation | EP2, EP4 | Stimulation of cell cycle progression.[12] |
| Migration & Invasion | EP4 | Enhancement of cancer cell motility.[13] |
| Angiogenesis | EP2, EP4 | Promotion of new blood vessel formation.[14] |
| Apoptosis | EP2, EP4 (anti-apoptotic), EP3 (pro-apoptotic) | Inhibition or promotion of programmed cell death depending on cellular context.[15][16] |
| Immune Evasion | EP2, EP4 | Suppression of anti-tumor immunity by promoting regulatory T cell (Treg) function.[6] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 11-deoxy PGE2 (e.g., 0.1 nM to 10 µM) or vehicle control for desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Transwell Assay)
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
Methodology:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add medium containing 11-deoxy PGE2 to the lower chamber.
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Incubate for an appropriate time (e.g., 12-24 hours) to allow for migration.
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis for Signaling Protein Activation
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates.
Methodology:
-
Treat cancer cells with 11-deoxy PGE2 for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., Akt, CREB).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion and Future Directions
This compound, while primarily a synthetic analog, presents a valuable tool for dissecting the intricate roles of EP receptor signaling in cancer. Its cytoprotective and anti-oxidative stress properties suggest a potential role in promoting cancer cell survival. Future research should focus on:
-
Determining the precise EP receptor binding affinities and activation kinetics of 11-deoxy PGE2 in various cancer cell lines.
-
Conducting comprehensive in vitro and in vivo studies to directly assess the impact of 11-deoxy PGE2 on cancer cell proliferation, migration, invasion, and apoptosis.
-
Investigating the potential for endogenous production of 11-deoxy prostaglandins under specific pathophysiological conditions.
-
Exploring the therapeutic potential of targeting the signaling pathways activated by 11-deoxy PGE2, particularly in the context of overcoming resistance to therapy.
A deeper understanding of 11-deoxy PGE2 and its signaling mechanisms will undoubtedly contribute to the broader knowledge of prostaglandin biology in cancer and may unveil novel therapeutic avenues.
References
- 1. Oxidative stress, inflammation, and cancer: How are they linked? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signal transduction pathways through two prostaglandin E receptor EP3 subtype isoforms expressed in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (+)-11-deoxy-15-ethynyl prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PGE2/EP3/SRC signaling induces EGFR nuclear translocation and growth through EGFR ligands release in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of prostaglandin E2 receptors in migration of murine and human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanical induction of PGE2 in osteocytes blocks glucocorticoid-induced apoptosis through both the β-catenin and PKA pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PGE2 Promotes Apoptosis Induced by Cytokine Deprivation through EP3 Receptor and Induces Bim in Mouse Mast Cells | PLOS One [journals.plos.org]
An In-depth Technical Guide on 11-deoxy Prostaglandin E2 and Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandins (B1171923), lipid compounds with diverse hormone-like effects, are pivotal in the intricate processes of neuroinflammation. Among these, Prostaglandin (B15479496) E2 (PGE2) has been extensively studied for its multifaceted role in the central nervous system (CNS). This technical guide, however, shifts the focus to a lesser-known but potentially significant analog: 11-deoxy Prostaglandin E2 (11-deoxy-PGE2). This document aims to provide a comprehensive overview of 11-deoxy-PGE2, consolidating available data on its signaling pathways, its influence on key neuroinflammatory cells—microglia and astrocytes—and the experimental methodologies employed in its study. By presenting quantitative data in structured tables and visualizing complex biological processes, this guide serves as a critical resource for researchers and professionals in drug development seeking to explore novel therapeutic targets in neuroinflammatory and neurodegenerative diseases.
Introduction to this compound
This compound is a stable, synthetic analog of Prostaglandin E2.[1] While structurally similar to PGE2, the absence of the hydroxyl group at the 11th position may alter its receptor binding affinity and subsequent downstream signaling, potentially leading to distinct biological activities. Understanding these differences is crucial for elucidating its specific role in the complex milieu of neuroinflammation.
Synthesis and Metabolism
The biosynthesis of prostaglandins originates from arachidonic acid, which is converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[2][3] PGH2 is then isomerized to various prostaglandins, including PGE2, by specific synthases.[4][5] While the precise enzymatic pathway for the endogenous synthesis of 11-deoxy-PGE2 in the brain is not well-elucidated, it is plausible that it could be formed through alternative metabolic routes or as a metabolite of PGE2.
Signaling Pathways of this compound
Prostaglandin E2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] Available evidence suggests that 11-deoxy-PGE2 and its analogs also interact with these receptors.
-
This compound has been identified as a selective agonist for the EP4 receptor , with an EC50 of 0.66 nM.[6][7]
-
A related synthetic analog, 11-deoxy-16,16-dimethyl Prostaglandin E2 , acts as an agonist for both EP2 and EP3 receptors .[8]
This receptor specificity is critical as different EP receptors trigger distinct intracellular signaling cascades, leading to diverse and sometimes opposing cellular responses in the context of neuroinflammation.
Visualizing the Signaling Cascade
The following diagram illustrates the general signaling pathway of prostaglandins and the known interactions of 11-deoxy-PGE2.
Role in Neuroinflammation: Effects on Glial Cells
Neuroinflammation is characterized by the activation of microglia and astrocytes, which can have both detrimental and beneficial effects on neuronal health. The modulation of these glial cells by prostaglandins is a key area of research.
Microglia
Microglia are the resident immune cells of the CNS and play a critical role in initiating and resolving neuroinflammatory responses. Their functions include phagocytosis, cytokine release, and antigen presentation.
-
PGE2 and Microglial Phagocytosis: Studies have shown that PGE2 can reduce amyloid-beta-induced phagocytosis in cultured rat microglia, an effect mediated through the EP2 receptor.[9] Given that 11-deoxy-16,16-dimethyl PGE2 is an EP2 agonist, it may exert similar effects. Conversely, PGE2 signaling through the EP4 receptor has been shown to regulate microglial phagocytosis.[10][11] As a selective EP4 agonist, 11-deoxy-PGE2 could potentially modulate this critical microglial function.
-
PGE2 and Cytokine Production: PGE2 can exert both pro- and anti-inflammatory effects on microglia. At physiological concentrations, PGE2 has been shown to have anti-inflammatory effects by inhibiting the production of superoxide (B77818) from microglia.[12] The EP4 receptor, activated by 11-deoxy-PGE2, is known to suppress the inflammatory response in microglia.[13]
Astrocytes
Astrocytes are the most abundant glial cells in the CNS and are involved in a wide range of functions, including neurotransmitter uptake, metabolic support for neurons, and modulation of synaptic transmission. During neuroinflammation, astrocytes become reactive, a state characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP).[14][15][16][17]
-
PGE2 and Astrocyte Proliferation and Activation: PGE2, released from activated microglia, has been shown to enhance astrocyte proliferation.[18][19] The regulation of astrocyte proliferation by PGE2 can be influenced by various signaling pathways.[20][21] As an EP receptor agonist, 11-deoxy-PGE2 could potentially contribute to astrogliosis.
The following diagram illustrates the potential interactions of 11-deoxy-PGE2 with microglia and astrocytes in the context of neuroinflammation.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental traumatic brain injury elevates brain prostaglandin E2 and thromboxane B2 levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 4. Levels of CSF prostaglandin E2, cognitive decline, and survival in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11-deoxy-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. med.und.edu [med.und.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prostaglandin E2 reduces amyloid beta-induced phagocytosis in cultured rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin PGE2 Receptor EP4 Regulates Microglial Phagocytosis and Increases Susceptibility to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin PGE2 Receptor EP4 Regulates Microglial Phagocytosis and Increases Susceptibility to Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 EP4 Receptor Activation Attenuates Neuroinflammation and Early Brain Injury Induced by Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Induction of Glial Fibrillary Acidic Protein Expression in Astrocytes by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated GFAP induces astrocyte dysfunction in caudal brain regions: a potential mechanism for hindbrain involved symptoms in type II Alexander Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Astrocyte heterogeneity across the brain and spinal cord occurs developmentally, in adulthood and in response to demyelination | PLOS One [journals.plos.org]
- 18. Prostaglandin E2 synthases in neurologic homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cerebrospinal fluid eicosanoid levels: endogenous PGD2 and LTC4 synthesis by antigen-presenting cells that migrate to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Minor changes in gene expression in the mouse preoptic hypothalamic region by inflammation-induced prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 11-deoxy Prostaglandin E2 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental use of 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2), a stable analog of Prostaglandin E2 (PGE2). This document outlines detailed protocols for key cellular assays, summarizes available quantitative data, and provides visual representations of associated signaling pathways and experimental workflows. While specific data for 11-deoxy PGE2 is limited in publicly available literature, this guide leverages information on its close structural analog, 11-deoxy-16,16-dimethyl Prostaglandin E2 (DDM-PGE2), to provide practical experimental parameters.
Data Presentation
Due to the limited availability of specific quantitative data for 11-deoxy PGE2, the following tables summarize the biological activities and effective concentrations of its analog, DDM-PGE2, which can serve as a starting point for experimental design.
Table 1: Summary of In Vitro Biological Activity of 11-deoxy-16,16-dimethyl PGE2 (DDM-PGE2)
| Cell Line | Assay | Effect | Effective Concentration | Reference |
| LLC-PK1 (Porcine Kidney Epithelial) | Cytoprotection against oxidative stress | Protects against cellular injury | Not specified | [1] |
| Human Respiratory Smooth Muscle | Contraction | Potent bronchoconstrictor | 5-30 times more potent than PGF2α | [2] |
| Various | Receptor Binding | Agonist for EP2 and EP3 receptors | Not specified |
Table 2: Recommended Concentration Ranges for In Vitro Studies with 11-deoxy PGE2 Analogs
| Assay | Starting Concentration Range | Notes |
| Cell Viability / Proliferation | 1 nM - 10 µM | Based on typical effective concentrations of prostaglandins (B1171923) in vitro. |
| Apoptosis Induction/Inhibition | 10 nM - 20 µM | Dose-response experiments are crucial to determine the optimal concentration for the specific cell line. |
| Western Blot (Signaling Pathway Activation) | 100 nM - 1 µM | Time-course experiments (e.g., 15 min, 30 min, 1h, 6h, 24h) are recommended to capture transient and sustained signaling events. |
| qPCR (Gene Expression Analysis) | 100 nM - 1 µM | Optimal time points for gene expression changes may vary (typically 6h, 12h, 24h). |
Signaling Pathways
11-deoxy PGE2 and its analogs are known to exert their effects through various signaling pathways. The primary described pathway for the cytoprotective effects of DDM-PGE2 involves a thromboxane-like receptor coupled to the AP-1 transcription factor. Additionally, DDM-PGE2 has been identified as an agonist for EP2 and EP3 prostanoid receptors.
Caption: Signaling pathways of 11-deoxy PGE2 and its analogs.
Experimental Protocols
The following are detailed protocols for key in vitro experiments. These are generalized protocols and should be optimized for your specific cell line and experimental conditions.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of 11-deoxy PGE2 in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of 11-deoxy PGE2 (e.g., 1 nM to 10 µM). Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO or ethanol, used to dissolve the 11-deoxy PGE2).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 11-deoxy PGE2 or a known apoptosis inducer (positive control) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways activated by 11-deoxy PGE2.
Methodology:
-
Cell Lysis: After treatment with 11-deoxy PGE2, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of JNK, p38, c-Jun, as well as housekeeping proteins like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the expression of target genes in response to 11-deoxy PGE2 treatment.
Methodology:
-
RNA Extraction: Following cell treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, forward and reverse primers for the target genes (e.g., c-Fos, c-Jun) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Quantification of 11-deoxy Prostaglandin E2 by LC-MS/MS
Given the low cross-reactivity of commercially available PGE2 ELISA kits with 11-deoxy PGE2, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for accurate quantification in cell culture supernatants.[3][4][5]
Methodology Outline:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Add an internal standard (e.g., a deuterated analog of 11-deoxy PGE2 if available, or d4-PGE2 as a surrogate).
-
Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
-
LC Separation:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with solvents such as acetonitrile (B52724) and water containing a small amount of formic acid to achieve chromatographic separation.
-
-
MS/MS Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ion transitions for 11-deoxy PGE2 and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified 11-deoxy PGE2.
-
Calculate the concentration of 11-deoxy PGE2 in the samples based on the standard curve and the recovery of the internal standard.
-
References
- 1. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rsc.org [rsc.org]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-deoxy Prostaglandin E2 in In Vivo Animal Models
Disclaimer: Direct in vivo animal model data for 11-deoxy Prostaglandin (B15479496) E2 is limited in publicly available literature. The following application notes and protocols are primarily based on studies of its stable, synthetic analog, 11-deoxy-16,16-dimethyl Prostaglandin E2 (DDM-PGE2), and the parent compound, Prostaglandin E2 (PGE2). Researchers should use this information as a guide and perform dose-response studies to determine the optimal conditions for their specific experimental setup.
Introduction
11-deoxy Prostaglandin E2 is a metabolite of Prostaglandin E2 (PGE2). While research on its specific in vivo functions is emerging, studies on its synthetic analog, DDM-PGE2, have revealed potent cytoprotective and radioprotective properties. These effects are of significant interest in models of tissue injury, particularly in the gastrointestinal tract and hematopoietic system. The proposed mechanism of action for the cytoprotective effects of DDM-PGE2 involves the activation of thromboxane (B8750289) or thromboxane-like receptors and the subsequent induction of the AP-1 signaling pathway.[1] Additionally, its radioprotective effects appear to be mediated through the co-stimulation of EP3 and EP4 prostaglandin receptors.[2]
These application notes provide an overview of the use of 11-deoxy PGE2 analogs in animal models and detailed protocols for administration and analysis.
Data Presentation
Table 1: In Vivo Effects of 11-deoxy-16,16-dimethyl Prostaglandin E2 (DDM-PGE2) in Rodent Models
| Animal Model | Species/Strain | DDM-PGE2 Dose | Administration Route | Key Findings | Reference |
| Gastric Injury | Rat | 10 or 20 µg/kg | Oral or Subcutaneous | Reduced depth of ethanol-induced gastric mucosal injury. Oral administration of 10 µg/kg was more effective than subcutaneous at 5 minutes post-injury. | [3] |
| Radiation-Induced Mortality | Mouse | Not specified | Not specified | Increased survival rates after supra-lethal total body irradiation, especially when combined with bone marrow transplantation. | [4] |
Table 2: General Prostaglandin E2 (PGE2) In Vivo Administration Parameters in Mice
| Animal Model | Species/Strain | PGE2 Dose | Administration Route | Frequency | Reference |
| Bone Marrow Microenvironment Modulation | C57bl/6 Mouse | 6 mg/kg | Intraperitoneal | Twice daily for 16 days | [5] |
| Colitis-Associated Neoplasia | Mouse | 100 µ g/mouse and 200 µ g/mouse | Not specified | Not specified | [6] |
Signaling Pathways
The cytoprotective effects of DDM-PGE2 are believed to be mediated through a thromboxane-like receptor, leading to the activation of the AP-1 signaling cascade. This pathway can induce the expression of proteins involved in cellular protection and stress response.
Experimental Protocols
Protocol 1: Assessment of Gastric Cytoprotection in a Rat Model
This protocol is adapted from studies on the cytoprotective effects of DDM-PGE2 against ethanol-induced gastric injury.[3]
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Fasting: Fast rats for 24 hours before the experiment, with free access to water.
2. Reagents and Preparation:
-
DDM-PGE2 Solution: Prepare a stock solution of DDM-PGE2 in 100% ethanol (B145695). Immediately before use, dilute the stock solution to the desired final concentrations (e.g., 10 µg/kg and 20 µg/kg) in sterile saline. The final ethanol concentration should be minimal.
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of ethanol in saline as the DDM-PGE2 solution.
-
Damaging Agent: 50% or 100% ethanol in water.
3. Experimental Procedure:
-
Grouping: Randomly assign rats to control and treatment groups (n=8-10 per group).
-
DDM-PGE2 Administration:
-
Oral Gavage: Administer the prepared DDM-PGE2 solution or vehicle orally to the respective groups.
-
Subcutaneous Injection: Alternatively, administer the solution via subcutaneous injection.
-
-
Induction of Gastric Injury: Thirty minutes after DDM-PGE2 or vehicle administration, administer a 1 mL oral bolus of 50% or 100% ethanol to each rat.
-
Sample Collection: At predetermined time points (e.g., 5 minutes, 1 hour, 24 hours) after ethanol administration, euthanize the animals.
-
Tissue Processing:
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Fix the glandular portion of the stomach in 10% neutral buffered formalin for histological analysis.
-
Process the fixed tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin).
-
4. Data Analysis:
-
Quantify the extent of mucosal injury microscopically. This can include measuring the depth of the lesions and assessing the percentage of damaged surface area.
-
Compare the injury scores between the DDM-PGE2-treated groups and the control group using appropriate statistical tests.
Protocol 2: Analysis of this compound in Biological Samples by LC/MS/MS
This protocol provides a general framework for the quantitative analysis of prostaglandins (B1171923) in biological matrices, which can be optimized for 11-deoxy PGE2.
1. Sample Preparation (Solid Phase Extraction):
-
Sample Collection: Collect plasma, urine, or tissue homogenates. Add an antioxidant (e.g., butylated hydroxytoluene) to prevent oxidation.
-
Internal Standard: Spike the samples with a deuterated internal standard of the analyte (if available) to correct for extraction losses and matrix effects.
-
Acidification: Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by acidified water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with acidified water and then with a low-percentage organic solvent (e.g., 15% methanol) to remove interferences.
-
Elute the prostaglandins with a higher-concentration organic solvent (e.g., methanol or ethyl acetate).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC/MS/MS analysis.
2. LC/MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: Optimize for the best separation of isomers.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for 11-deoxy PGE2 and its internal standard by direct infusion of standards.
-
3. Quantification:
-
Generate a calibration curve using known concentrations of 11-deoxy PGE2 standard spiked into a similar biological matrix.
-
Calculate the concentration of 11-deoxy PGE2 in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of 11-deoxy PGE2 or its analogs.
References
- 1. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Radioprotective Effects of 16, 16 dimethyl Prostaglandin E2 on Survival and Hematopoiesis are Mediated Through Co-Stimulation of the EP3 and EP4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological characteristics of prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16,16-Dimethyl prostaglandin E2 and/or syngeneic bone marrow transplantation increase mouse survival after supra-lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo prostaglandin E2 treatment alters the bone marrow microenvironment and preferentially expands short-term hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 11-deoxy Prostaglandin E2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a synthetic analog of Prostaglandin E2 (PGE2) that exhibits potent biological activities. Unlike PGE2, which typically causes bronchodilation, 11-deoxy PGE2 is a powerful bronchoconstrictor.[1][2][3] It is a valuable tool for researchers studying prostaglandin signaling pathways and their roles in various physiological and pathological processes. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of 11-deoxy PGE2 stock solutions.
Physicochemical Properties and Solubility
11-deoxy PGE2 is supplied as a crystalline solid.[1][2] Understanding its solubility is crucial for selecting the appropriate solvent for stock solution preparation.
Table 1: Solubility of 11-deoxy Prostaglandin E2
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | >100 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/mL | [1][2] |
| Ethanol | >100 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | >5 mg/mL | [1][2] |
Stability and Storage
Proper storage of 11-deoxy PGE2 in both solid form and in solution is essential to maintain its biological activity and ensure the longevity of the compound.
Table 2: Stability and Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability | Recommendations | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Store as supplied. | [2] |
| Organic Stock Solution (e.g., DMSO, Ethanol) | -20°C | At least 6 months | Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas. | [1] |
| Organic Stock Solution (under nitrogen) | -80°C | 6 months | Protect from light. | [4] |
| Organic Stock Solution (under nitrogen) | -20°C | 1 month | Protect from light. | [4] |
| Aqueous Solution (e.g., PBS) | Not Recommended for Storage | Not stable for more than one day | Prepare fresh before each experiment. | [1] |
Experimental Protocols
4.1. Preparation of an Organic Stock Solution (e.g., 10 mg/mL in DMSO)
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can be stored for an extended period.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of 11-deoxy PGE2 to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 11-deoxy PGE2 solid in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of 11-deoxy PGE2, add 100 µL of DMSO to make a 10 mg/mL solution).
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidation.[1]
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][4]
Caption: Workflow for preparing an organic stock solution of 11-deoxy PGE2.
4.2. Preparation of an Aqueous Working Solution
For most biological experiments, the organic stock solution needs to be further diluted into an aqueous buffer. It is critical to ensure that the final concentration of the organic solvent is not toxic to the cells or organisms being studied.
Materials:
-
Organic stock solution of 11-deoxy PGE2
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microfuge tubes
Procedure:
-
Thaw a single-use aliquot of the organic stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and has been demonstrated to not have an effect in your experimental system (typically <0.1%).
-
Vortex the working solution gently to ensure homogeneity.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of 11-deoxy PGE2 for more than one day.[1]
Signaling Pathway
This compound is known to act as an agonist at prostaglandin EP receptors, specifically showing activity at EP2, EP3, and EP4 receptors.[5][6] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that can vary depending on the receptor subtype and the cell type.
Caption: Simplified signaling pathways of this compound via EP receptors.
Safety Precautions
This compound should be handled as a hazardous material until more information becomes available.[1] Standard laboratory safety practices should be followed:
-
Do not ingest, inhale, or allow contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Wash hands thoroughly after handling.[1]
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.[1]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 11--deoxy-Prostaglandin-E-2-, 10MG | Labscoop [labscoop.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 11-DEOXY-16,16-DIMETHYL PROSTAGLANDIN E2 CAS#: 53658-98-3 [amp.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: 11-deoxy Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-deoxy Prostaglandin E2 (11-deoxy PGE2) is a stable synthetic analog of Prostaglandin E2 (PGE2). Unlike PGE2, which typically exhibits bronchodilatory effects, 11-deoxy PGE2 is a potent bronchoconstrictor.[1] This characteristic makes it a valuable tool in respiratory research and drug development for conditions involving bronchoconstriction. Proper handling and solubilization of 11-deoxy PGE2 are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed information on the solubility of 11-deoxy PGE2 in various solvents and protocols for the preparation of stock and working solutions.
Physicochemical Properties
| Property | Value |
| CAS Number | 35536-53-9[1] |
| Molecular Formula | C₂₀H₃₂O₄[1] |
| Molecular Weight | 336.5 g/mol [1] |
| Physical Form | Crystalline solid |
| Storage | Store as supplied at -20°C. |
Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the quantitative solubility data. It is recommended to use high-purity, anhydrous solvents for the preparation of stock solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/mL[1] |
| Ethanol (B145695) | >100 mg/mL[1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | >5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Organic Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent. These stock solutions are ideal for long-term storage and for serial dilution into aqueous buffers or cell culture media for experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of 11-deoxy PGE2 crystalline solid using an analytical balance and transfer it to a sterile amber glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of the compound).
-
Dissolution: Cap the vial tightly and vortex the solution until the crystalline solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in the tightly sealed amber vial. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol details the dilution of the high-concentration organic stock solution into an aqueous buffer or cell culture medium to prepare a working solution for immediate use in biological experiments.
Materials:
-
High-concentration organic stock solution of this compound
-
Sterile Phosphate Buffered Saline (PBS, pH 7.2) or desired cell culture medium
-
Sterile polypropylene (B1209903) or glass tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: If the organic stock solution is frozen, thaw it at room temperature and briefly vortex to ensure homogeneity.
-
Dilution: In a sterile tube, add the desired volume of the aqueous buffer or cell culture medium. While gently vortexing the aqueous solution, add the required volume of the organic stock solution dropwise to achieve the final desired concentration. This method helps to prevent precipitation of the compound.
-
Final Mixing: Gently mix the final working solution by inverting the tube or by gentle vortexing. Avoid vigorous shaking, which can cause degradation of the compound.
-
Use and Stability: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of prostaglandins (B1171923) for more than one day, as their stability can be limited.[2]
Stability and Storage
-
Solid Form: When stored as a crystalline solid at -20°C, this compound is stable for at least two years.
-
Organic Stock Solutions: Stock solutions in anhydrous ethanol or DMSO, when stored at -20°C in tightly sealed amber vials, are generally stable for several months. To avoid degradation from repeated freeze-thaw cycles, it is best to prepare and store the stock solution in small aliquots.[3]
-
Aqueous Solutions: Prostaglandins are less stable in aqueous solutions. The stability is pH-dependent, with greater stability in slightly acidic to neutral solutions. It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them within the same day.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of a working solution of this compound from a solid compound.
Caption: Workflow for preparing 11-deoxy PGE2 solutions.
References
Application Note: Quantification of 11-deoxy Prostaglandin E2 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the quantification of 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methodologies are based on established and validated techniques for analogous prostaglandins (B1171923), such as Prostaglandin E2 (PGE2), and have been adapted for the specific analysis of 11-deoxy PGE2.
Introduction
11-deoxy Prostaglandin E2 is a stable synthetic analog of PGE2.[1] Like other prostaglandins, it is a lipid mediator involved in a variety of physiological and pathological processes. Prostaglandins are known to act locally to maintain cellular homeostasis and are implicated in stress response signaling pathways.[2][3] Specifically, related compounds like 11-deoxy,16,16-dimethyl PGE2 have been shown to mediate cytoprotective responses through thromboxane (B8750289) or thromboxane-like receptors coupled to AP-1 signaling pathways.[2][3] Given its biological relevance, a sensitive and specific analytical method for the quantification of 11-deoxy PGE2 is crucial for research in areas such as inflammation, oncology, and pharmacology. LC-MS/MS offers superior sensitivity and selectivity compared to other methods like immunoassays, which can suffer from cross-reactivity.[2]
Signaling Pathway
The signaling cascade of 11-deoxy PGE2 is believed to be initiated by its binding to a thromboxane-like receptor, which in turn activates the AP-1 signaling pathway, leading to a cytoprotective response.
Caption: Signaling pathway of this compound.
Experimental Protocol
This protocol is adapted from validated methods for PGE2 quantification.[2]
Materials and Reagents
-
This compound analytical standard
-
Prostaglandin E2-d4 (PGE2-d4) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Hexane, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Citric acid
-
Butylated hydroxytoluene (BHT)
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of biological sample (e.g., cell culture supernatant, plasma), add 20 µL of internal standard solution (PGE2-d4, 100 ng/mL).
-
Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent degradation.[2]
-
Vortex mix for 10 seconds.
-
Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution.
-
Vortex mix for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
Repeat the extraction (steps 4-7) and combine the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 10 min, hold for 2 min, then re-equilibrate |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Source Temperature | 350°C[2] |
| Ion Spray Voltage | -4200 V[2] |
| Declustering Potential | -55 V (optimize for 11-deoxy PGE2)[2] |
| Collision Gas | Nitrogen |
| Collision Energy | -22 eV (optimize for each transition)[2] |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed for 11-deoxy PGE2 based on its chemical structure and the known fragmentation of similar prostaglandins. The deprotonated molecule [M-H]⁻ for 11-deoxy PGE2 (C₂₀H₃₂O₄, MW: 336.5) is m/z 335.5. Fragmentation is expected to involve losses of water (H₂O) and carbon dioxide (CO₂).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 11-deoxy PGE2 | 335.5 | 317.5 | H₂O |
| 11-deoxy PGE2 | 335.5 | 273.5 | H₂O + CO₂ |
| PGE2-d4 (IS) | 355.2 | 275.5 | - |
Note: The optimal collision energies for each transition should be determined empirically by infusing a standard solution of 11-deoxy PGE2.
Experimental Workflow
The overall experimental process from sample collection to data analysis is depicted below.
Caption: LC-MS/MS workflow for 11-deoxy PGE2 quantification.
Quantitative Data
While a dedicated validated method for 11-deoxy PGE2 is not available in the literature, the performance of the assay is expected to be similar to that of validated methods for PGE2. The following table summarizes typical performance characteristics for PGE2 analysis, which can be used as a benchmark for the validation of the 11-deoxy PGE2 method.[2]
| Parameter | Expected Performance (based on PGE2 data) |
| Linear Range | 0.10 - 500 ng/mL[2] |
| Limit of Detection (LOD) | ~20 pg/mL[2] |
| Limit of Quantification (LOQ) | ~100 pg/mL[2] |
| Recovery | > 90%[2] |
| Precision (RSD) | < 15% |
| Accuracy | 85 - 115% |
Conclusion
This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in biological samples. The provided protocol, adapted from well-established methods for similar prostaglandins, offers a solid starting point for researchers. Method validation, including the determination of specific MRM transitions and optimization of all parameters, is essential to ensure accurate and reliable results.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-deoxy Prostaglandin E2 ELISA Kit
These application notes provide a detailed protocol for the quantitative determination of 11-deoxy Prostaglandin E2 (11-deoxy-PGE2) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Assay Principle
This assay is based on the principle of competitive binding. 11-deoxy-PGE2 present in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled 11-deoxy-PGE2 for a limited number of binding sites on a microplate pre-coated with an antibody specific for 11-deoxy-PGE2. During incubation, the unbound components are washed away. The amount of bound HRP conjugate is inversely proportional to the concentration of 11-deoxy-PGE2 in the sample. The addition of a substrate solution results in the development of color, the intensity of which is measured spectrophotometrically at 450 nm. The concentration of 11-deoxy-PGE2 in the sample is then determined by comparing the optical density of the samples to the standard curve.
I. Data Presentation
A typical standard curve is generated by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The following table represents example data for a standard curve.
Table 1: Typical Standard Curve Data
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 2000 | 0.25 |
| 1000 | 0.45 |
| 500 | 0.75 |
| 250 | 1.10 |
| 125 | 1.50 |
| 62.5 | 1.90 |
| 31.25 | 2.20 |
| 0 (Blank) | 2.50 |
II. Experimental Protocols
A. Materials and Reagents
-
96-well microplate pre-coated with anti-11-deoxy-PGE2 antibody
-
11-deoxy-PGE2 Standard
-
11-deoxy-PGE2-HRP Conjugate
-
Assay Diluent
-
Wash Buffer Concentrate (20X)
-
Substrate Solution (TMB)
-
Stop Solution
-
Plate Sealer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for standard and sample dilutions
B. Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to a final 1X solution. For example, add 50 mL of 20X Wash Buffer Concentrate to 950 mL of water to make 1000 mL of 1X Wash Buffer.
-
11-deoxy-PGE2 Standard: Reconstitute the lyophilized 11-deoxy-PGE2 Standard with the provided Assay Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare serial dilutions of the standard stock solution with Assay Diluent to create the desired standard concentrations (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25 pg/mL).
-
11-deoxy-PGE2-HRP Conjugate: Dilute the concentrated HRP conjugate with Assay Diluent as per the manufacturer's instructions.
C. Sample Preparation
-
Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove particulates.
-
Urine: Centrifuge urine samples at 1000 x g for 15 minutes.
Samples may require dilution with Assay Diluent to fall within the range of the standard curve. It is recommended to perform a pilot experiment to determine the optimal sample dilution.
D. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of the diluted 11-deoxy-PGE2-HRP Conjugate to each well.
-
Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a shaker.
-
Aspirate the liquid from each well and wash each well three times with 300 µL of 1X Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
E. Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average zero standard absorbance from the average absorbance of all other standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[1]
-
Determine the concentration of 11-deoxy-PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of 11-deoxy-PGE2 in the original sample.
III. Visualizations
Diagram 1: Competitive ELISA Signaling Pathway
Caption: Competitive binding of sample and HRP-conjugate to the antibody.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the ELISA protocol.
References
Detecting 11-deoxy Prostaglandin E2 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a non-COX-2-derived prostaglandin that is emerging as a significant biomolecule in various physiological and pathological processes, particularly in inflammation and cancer. Unlike its more studied counterpart, Prostaglandin E2 (PGE2), 11-deoxy PGE2's role and signaling pathways are still under active investigation. Accurate and reliable detection of 11-deoxy PGE2 in biological samples is crucial for elucidating its functions and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the detection and quantification of 11-deoxy PGE2 in various biological matrices, including plasma, urine, and tissue samples. The methodologies covered include immunoassay development principles and comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) protocols.
Immunoassay for 11-deoxy Prostaglandin E2
Currently, there are no commercially available ELISA kits specifically for the detection of 11-deoxy PGE2. The cross-reactivity of commercially available PGE2 ELISA kits with 11-deoxy PGE2 is typically less than 0.01%, rendering them unsuitable for its accurate quantification.[1][2] Therefore, the development of a specific immunoassay, such as a competitive ELISA, is required.
Principle of a Competitive ELISA for this compound
A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying antigens. In this format, a known amount of labeled 11-deoxy PGE2 (e.g., conjugated to an enzyme like horseradish peroxidase) competes with the 11-deoxy PGE2 present in the biological sample for binding to a limited amount of a specific primary antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. The signal is generated by adding a substrate that reacts with the enzyme, and the resulting color change is measured spectrophotometrically.
Key Steps in Developing a Specific Immunoassay:
-
Antibody Production: The primary challenge is the development of a highly specific monoclonal or polyclonal antibody that recognizes 11-deoxy PGE2 with high affinity and minimal cross-reactivity to other prostaglandins (B1171923). This involves synthesizing an immunogen by conjugating 11-deoxy PGE2 to a carrier protein.
-
Assay Optimization: This includes optimizing antibody and antigen concentrations, incubation times and temperatures, and buffer conditions to achieve the desired sensitivity and specificity.
-
Validation: The developed assay must be rigorously validated for its accuracy, precision, linearity, and specificity.
A precedent for developing such an assay exists in the form of a radioimmunoassay (RIA) for a stable metabolite of PGE2, which is chemically converted to an 11-deoxy bicyclo-PGEM structure for detection.[3] This indicates that raising specific antibodies against the 11-deoxy structure is feasible.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the gold standard for the quantification of small molecules like prostaglandins due to its high sensitivity and specificity. The following protocol is a general guideline that can be adapted for the analysis of 11-deoxy PGE2 in various biological samples.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a commonly used technique.
Materials:
-
Biological sample (plasma, urine, or tissue homogenate)
-
Internal Standard (IS): Deuterated 11-deoxy PGE2 (if available) or a structurally similar prostaglandin analog.
-
SPE cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)
-
Formic acid or Acetic acid
Procedure for Plasma/Serum:
-
Thaw plasma or serum samples on ice.
-
Add the internal standard to the sample.
-
Acidify the sample to pH 3-4 with formic acid or acetic acid.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute 11-deoxy PGE2 with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Procedure for Urine:
-
Centrifuge urine samples to remove particulate matter.
-
Add the internal standard.
-
Proceed with the SPE procedure as described for plasma/serum.
Procedure for Tissue:
-
Homogenize the tissue sample in a suitable buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the internal standard to the supernatant.
-
Proceed with the SPE procedure as described for plasma/serum.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 mm x 100 mm, 1.8 µm). A biphenyl (B1667301) phase may offer enhanced separation of structural isomers.[4][5] |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid.[4][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid.[4][6] |
| Gradient | A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte. Optimization is required. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Column Temperature | 30 - 40 °C. |
| Injection Volume | 5 - 20 µL. |
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
Ionization Mode:
-
Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins.[4]
Multiple Reaction Monitoring (MRM) Transitions:
The selection of precursor and product ions is crucial for specificity. For 11-deoxy PGE2 (molecular weight: 336.5 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 335.2 would be the precursor ion. The product ions would be generated by collision-induced dissociation (CID). Based on the fragmentation patterns of similar prostaglandins like PGE2 (precursor m/z 351.2), which loses water and other fragments, potential product ions for 11-deoxy PGE2 would need to be determined experimentally by infusing a pure standard.[4][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11-deoxy PGE2 | 335.2 | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The specific MRM transitions and collision energies must be optimized for the instrument being used.
High-Performance Liquid Chromatography (HPLC) Protocol
For laboratories without access to a mass spectrometer, HPLC with UV detection can be an alternative, although it is less sensitive and specific.
Sample Preparation:
The sample preparation is similar to that for LC-MS/MS, but a more rigorous cleanup may be necessary to remove interfering substances that absorb at the same wavelength as 11-deoxy PGE2.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm). |
| Mobile Phase | A mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate (B84403) buffer or water with acetic acid).[6][8] |
| Elution | Isocratic or gradient elution, depending on the complexity of the sample matrix. |
| Flow Rate | 0.8 - 1.2 mL/min. |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C). |
| Detection | UV detector at a wavelength where 11-deoxy PGE2 has maximum absorbance (requires experimental determination). |
| Injection Volume | 20 - 100 µL. |
Quantitative Data Summary
Specific quantitative data for endogenous levels of 11-deoxy PGE2 in biological samples is scarce in the literature. However, based on data for other prostaglandins, concentrations are expected to be in the low pg/mL to ng/mL range. For instance, plasma levels of a stable PGE2 metabolite were found to be in the range of 50-100 pg/mL in healthy individuals and elevated in certain disease states.[9] Studies on a metabolite of PGE2, measured as an 11-deoxy derivative, in schizophrenic patients also suggest that physiological concentrations are likely low.[10]
| Biological Sample | Expected Concentration Range (Hypothetical) |
| Plasma/Serum | 10 - 500 pg/mL |
| Urine | 50 - 1000 pg/mg creatinine |
| Tissue | 0.1 - 10 ng/g tissue |
Note: These are estimated ranges and require experimental verification.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
11-deoxy PGE2 is an agonist for the EP4 receptor, a G-protein coupled receptor.[11] Its synthetic analog, 11-deoxy-16,16-dimethyl PGE2, has been shown to be an agonist for EP2 and EP3 receptors and can also signal through a thromboxane-like receptor, activating the AP-1 transcription factor.[12][13] The binding of 11-deoxy PGE2 to the EP4 receptor likely activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors that regulate gene expression involved in processes like inflammation and cell proliferation.
Caption: Signaling pathway of 11-deoxy PGE2 via the EP4 receptor.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the major steps involved in the quantification of 11-deoxy PGE2 from biological samples using LC-MS/MS.
Caption: Workflow for 11-deoxy PGE2 quantification by LC-MS/MS.
Logical Relationship of Detection Methods
The choice of detection method depends on the required sensitivity, specificity, and available instrumentation. This diagram shows the relationship between the different analytical techniques.
Caption: Comparison of methods for 11-deoxy PGE2 detection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plasma prostaglandin E2 metabolite--measured as 11-deoxy-15-keto-13,14-dihydro-11 beta,16 xi-cyclo-PGE2--in twins with schizophrenic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-deoxy Prostaglandin E2 in EP Receptor Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-deoxy Prostaglandin (B15479496) E2 and its synthetic analogs are valuable tools for investigating the physiological and pathological roles of the four prostaglandin E2 (PGE2) receptor subtypes: EP1, EP2, EP3, and EP4. These G protein-coupled receptors (GPCRs) are implicated in a wide array of biological processes, including inflammation, pain, cancer, and regulation of smooth muscle tone. The differential signaling pathways activated by each EP receptor subtype make selective agonists essential for dissecting their individual contributions.
This document provides detailed application notes and experimental protocols for utilizing 11-deoxy Prostaglandin E2 and related compounds in EP receptor agonist studies.
Agonist Properties and Receptor Selectivity
This compound and its analogs exhibit distinct selectivity profiles for the EP receptor subtypes. Understanding these profiles is critical for designing and interpreting experiments.
Table 1: Quantitative Agonist Activity of 11-deoxy Prostaglandin Analogs at EP Receptors
| Compound | Receptor Subtype | Agonist Activity (EC50/Ki) | Species | Reference |
| This compound | EP4 | EC50: 0.66 nM | Not Specified | [1] |
| 11-deoxy Prostaglandin E1 | EP1 | Ki: 600 nM | Mouse | [2] |
| EP2 | Ki: 45 nM | Mouse | [2] | |
| EP3 | Ki: 1.1 nM | Mouse | [2] | |
| EP4 | Ki: 23 nM | Mouse | [2] | |
| 11-deoxy-16,16-dimethyl PGE2 | EP2 & EP3 | Qualitative Agonist | Not Specified | [3][4][5][6] |
EP Receptor Signaling Pathways
Activation of each EP receptor subtype initiates a distinct intracellular signaling cascade. These pathways serve as the basis for functional assays to characterize agonist activity.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]i).
-
EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the agonist activity of this compound and its analogs at EP receptors.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for a specific EP receptor subtype.
Materials:
-
Cell membranes expressing the target EP receptor subtype.
-
Radiolabeled prostaglandin (e.g., [3H]-PGE2).
-
Test compound (this compound or analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Non-specific binding control (e.g., a high concentration of unlabeled PGE2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and vials.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the EP receptor of interest.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of radiolabeled prostaglandin.
-
Increasing concentrations of the test compound. For non-specific binding control wells, add a saturating concentration of unlabeled PGE2.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (for EP1 Receptor)
This assay measures the increase in intracellular calcium concentration following EP1 receptor activation.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human EP1 receptor.[7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound or analog).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Seed HEK293-EP1 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[7]
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.[7]
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Inject the test compound at various concentrations into the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
Cyclic AMP (cAMP) Accumulation Assay (for EP2 and EP4 Receptors)
This assay quantifies the increase in intracellular cAMP levels upon activation of Gs-coupled EP2 or EP4 receptors.
Materials:
-
Cells expressing the target EP2 or EP4 receptor.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Test compound (this compound or analog).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent reporter assay).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Agonist Stimulation: Add the test compound at various concentrations and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay format.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value using non-linear regression.
-
Inhibition of Forskolin-Stimulated cAMP Production (for EP3 Receptor)
This assay measures the ability of an EP3 agonist to inhibit the forskolin-induced increase in intracellular cAMP.
Materials:
-
Cells expressing the target EP3 receptor.
-
PDE inhibitor (e.g., IBMX).
-
Forskolin.
-
Test compound (this compound or analog).
-
Cell lysis buffer.
-
cAMP assay kit.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Pre-treatment: Add a PDE inhibitor to the cells.
-
Agonist Pre-incubation: Add the test compound at various concentrations and incubate for a short period (e.g., 10-15 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Quantification: Follow the same procedure as for the cAMP accumulation assay.
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the agonist concentration.
-
Determine the IC50 value (the concentration of agonist that causes 50% inhibition of the forskolin response).
-
Conclusion
This compound and its analogs are indispensable pharmacological tools for the study of EP receptor function. The application notes and protocols provided here offer a comprehensive guide for researchers to characterize the binding and functional activity of these agonists, thereby facilitating a deeper understanding of prostaglandin signaling in health and disease. Careful consideration of the specific receptor selectivity of each analog is paramount for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-deoxy Prostaglandin E2 in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a stable, synthetic analog of Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway.[1] While structurally similar to PGE2, it exhibits distinct biological activities and receptor affinities, making it a valuable tool for investigating prostanoid signaling in various physiological and pathological processes. Unlike PGE2, which can have bronchodilatory effects, 11-deoxy PGE2 is a potent bronchoconstrictor.[1] Its primary mechanism of action involves the activation of specific E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). Understanding its function in primary cell culture is crucial for research in inflammation, cancer, immunology, and tissue regeneration.
Mechanism of Action: 11-deoxy Prostaglandin E2 and its analogs primarily exert their effects by binding to and activating EP receptors. The specific downstream signaling cascade depends on the EP receptor subtype expressed by the primary cell type under investigation.
-
EP2 and EP4 Receptor Agonism: 11-deoxy PGE2 is a selective agonist for the EP4 receptor, with a reported EC50 of 0.66 nM.[2] Analogs like 11-deoxy-PGE1 are known to be agonists for both EP2 and EP4 receptors.[3][4] Activation of EP2 and EP4 receptors is typically coupled to the Gαs protein, which stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4][5] This pathway is implicated in modulating immune responses, cell differentiation, and migration.[4][5][6] For example, activation of this pathway can induce the expression of transcription factors like FOXp3 in T regulatory cells.[4]
-
EP3 Receptor Agonism: Some analogs, such as 11-deoxy-16,16-dimethyl PGE2, also act as agonists for the EP3 receptor.[7] The EP3 receptor is primarily coupled to the inhibitory Gαi protein, which suppresses adenylyl cyclase activity, leading to a decrease in cAMP levels.[8] However, it can also couple to Gq to increase intracellular calcium.[5] This pathway can influence processes like angiogenesis.[9]
-
Thromboxane Receptor Interaction: In some cell types, such as renal proximal tubular epithelial cells, cytoprotective responses to analogs like 11-deoxy,16,16-dimethyl PGE2 are mediated through a thromboxane-like receptor coupled to AP-1 signaling pathways.[10]
Applications and Quantitative Data
11-deoxy PGE2 and its analogs have been utilized in various primary cell culture models to study their effects on cellular processes. The effective concentration and observed effects can vary significantly depending on the cell type and the specific analog used.
| Application Area | Primary Cell Type | Compound | Concentration | Observed Effect | Citation |
| Immunomodulation | T regulatory cells (Tregs) | 11-deoxy-PGE1 | Not specified | 25-fold induction of FOXp3 expression. | [4] |
| Inflammation | Human Gingival Fibroblasts (HGF) | 11-deoxy-PGE1 | Not specified | Inhibited TNF-α-elicited ICAM-1 expression as potently as PGE2. | [3] |
| Cell Morphology | Human Orbital Fibroblasts | 11-deoxy,16,16-dimethyl PGE2 | 10⁻⁷ mol/L | Failed to elicit the shape change seen with PGE2, indicating receptor specificity. | [11] |
| Cytoprotection | Renal Proximal Tubular Epithelial Cells (LLC-PK1) | 11-deoxy,16,16-dimethyl PGE2 | Not specified | Protected against cellular injury and selectively stimulated protein synthesis. | [10] |
| Bone Healing | Osteoblast-like cells | PGE1 / PGE2 | Not specified | PGE2 stimulated differentiation to mature osteocytes, whereas the related PGE1 slowed it. | [12] |
| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) | PGE2 | Not specified | Increased angiogenesis by activating the NO/cGMP signaling pathway. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (or analog), lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (B145695)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your primary cells
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized 11-deoxy PGE2 to ensure the powder is at the bottom. Reconstitute the compound in a high-purity solvent like DMSO or absolute ethanol to create a concentrated stock solution (e.g., 1-10 mg/mL).[14][15] Vendor datasheets often provide solubility information in various solvents.[1][7]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[14]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Protect from light.[2] Always refer to the manufacturer's specific storage recommendations.
Note: The stability of prostaglandins (B1171923) in solution is pH-dependent and can be limited under physiological conditions.[15][16] It is recommended to prepare fresh dilutions in culture medium for each experiment.
Protocol 2: Treatment of Primary Cells with this compound
Workflow Overview:
Procedure:
-
Cell Seeding: Isolate and culture your primary cells of interest using established protocols. Seed the cells into appropriate culture vessels (e.g., 6-well, 24-well, or 96-well plates) at a density suitable for your downstream assay. Allow cells to adhere and recover for at least 24 hours before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the 11-deoxy PGE2 stock solution. Serially dilute the stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a "vehicle control" medium containing the same final concentration of the solvent (e.g., DMSO, ethanol) as the highest concentration of 11-deoxy PGE2 used. The final solvent concentration should typically be kept below 0.1% to avoid toxicity.[14]
-
-
Dose-Response Optimization: If the optimal concentration is unknown for your cell type, perform a dose-response experiment. A typical starting range might be from 1 nM to 10 µM.
-
Cell Treatment: Carefully aspirate the old medium from the cultured cells. Gently wash the cells once with sterile PBS if required by your protocol. Add the prepared medium containing the different concentrations of 11-deoxy PGE2 or the vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator (37°C, 5% CO2) and incubate for the desired period. The incubation time will depend on the biological process being studied (e.g., 30 minutes for signaling events, 24-72 hours for proliferation or differentiation assays).
-
Downstream Analysis: Following incubation, harvest the cells or culture supernatant for analysis.
-
Cell Lysates: For protein or RNA analysis (Western Blot, qPCR).
-
Supernatant: For measuring secreted factors (ELISA).[17]
-
Intact Cells: For flow cytometry, immunofluorescence, or migration assays.
-
Disclaimer: These protocols provide a general guideline. Researchers must optimize conditions, including cell density, compound concentration, and incubation time, for their specific primary cell type and experimental goals. Always adhere to safety protocols when handling chemical reagents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 alters human orbital fibroblast shape through a mechanism involving the generation of cyclic adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of prostaglandins E1 and E2 on the growth and differentiation of osteoblast-like cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 stimulates angiogenesis by activating the nitric oxide/cGMP pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for In Vivo Delivery of 11-deoxy Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a potent bioactive lipid involved in a wide array of physiological and pathological processes. As a stable analog, 11-deoxy PGE2 is a valuable tool for in vivo studies aimed at elucidating the roles of specific prostaglandin signaling pathways. These application notes provide detailed information and protocols for the preparation and administration of 11-deoxy PGE2 in preclinical animal models, with a focus on ensuring stability, solubility, and effective delivery.
Physicochemical Properties and Solubility
Proper formulation is critical for the successful in vivo delivery of 11-deoxy PGE2. Its lipophilic nature necessitates the use of appropriate solvents and vehicles to ensure bioavailability and prevent precipitation.
Table 1: Solubility of 11-deoxy Prostaglandin E2 [1]
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/mL |
| Ethanol (B145695) | >100 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | >5 mg/mL |
Recommended Solvents and Vehicles for In Vivo Administration
For systemic administration routes such as intraperitoneal (IP) injection, it is crucial to use a vehicle that is biocompatible and minimizes irritation. A common approach for lipophilic compounds like 11-deoxy PGE2 is to first dissolve the compound in a small amount of an organic solvent, such as ethanol, and then dilute it to the final injection volume with a sterile aqueous buffer like PBS or saline.
Table 2: Recommended Vehicle Compositions for In Vivo Delivery
| Vehicle Component | Purpose | Recommended Concentration |
| Ethanol (Absolute) | Primary solvent for initial stock solution | As needed to dissolve |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous vehicle for final dilution | To final injection volume |
| Saline (0.9% NaCl) | Alternative aqueous vehicle | To final injection volume |
Note: The final concentration of ethanol in the injected solution should be kept to a minimum (ideally less than 10%) to avoid solvent-related toxicity or inflammation.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol describes the preparation of a stock solution and working solutions of 11-deoxy PGE2 for systemic administration via intraperitoneal injection in a murine model.
Materials:
-
This compound (crystalline solid)
-
Absolute ethanol (200 proof, sterile)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Aseptically weigh the desired amount of 11-deoxy PGE2 crystalline solid.
-
In a sterile microcentrifuge tube, dissolve the 11-deoxy PGE2 in absolute ethanol to a final concentration of 1 mg/mL. For example, dissolve 1 mg of 11-deoxy PGE2 in 1 mL of absolute ethanol.
-
Vortex gently until the solid is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
On the day of the experiment, thaw the stock solution on ice.
-
Calculate the required volume of the stock solution needed to achieve the desired final concentration and injection volume. For a typical injection volume of 100 µL per mouse, a 10 µg/mL working solution is often a good starting point.
-
To prepare 1 mL of a 10 µg/mL working solution, add 10 µL of the 1 mg/mL stock solution to 990 µL of sterile PBS (pH 7.2).
-
Vortex the working solution gently to ensure it is thoroughly mixed. The final ethanol concentration in this example is 1%.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Administer the prepared working solution via intraperitoneal injection using a sterile syringe and a 27-30 gauge needle. The recommended maximum injection volume for a mouse is typically 10 mL/kg of body weight.[2]
-
Protocol 2: General Guidelines for Other Routes of Administration
The choice of administration route depends on the specific research question and target organ.
-
Subcutaneous (SC) Injection: This route can provide a slower release profile compared to IP injection. The same vehicle preparation as for IP injection is generally suitable.
-
Intravenous (IV) Injection: This route ensures immediate systemic distribution. However, the formulation is more critical to prevent precipitation in the bloodstream. The final ethanol concentration should be minimized (ideally <5%), and the solution should be filtered through a 0.22 µm sterile filter before injection.
-
Oral Gavage: Due to the lipophilic nature of 11-deoxy PGE2, formulation with an oil-based vehicle (e.g., corn oil, sesame oil) may be necessary to improve oral bioavailability.[3]
Signaling Pathway of this compound
This compound is a selective agonist for the Prostaglandin E2 Receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways.
Caption: Signaling pathway of this compound via the EP4 receptor.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study using 11-deoxy PGE2 is outlined below.
Caption: A generalized experimental workflow for in vivo studies with 11-deoxy PGE2.
Logical Relationship of Delivery Method Components
The successful delivery of 11-deoxy PGE2 in vivo is dependent on the interplay of several key factors.
Caption: Key components and their relationships for in vivo delivery of 11-deoxy PGE2.
References
Application Notes and Protocols: 11-deoxy Prostaglandin E2 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) is an analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. 11-deoxy PGE2 has been identified as a selective agonist for the EP4 receptor, a G-protein coupled receptor (GPCR).[1] Understanding the interaction of novel compounds with this receptor is crucial for the development of new therapeutics. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[2][3] This document provides detailed protocols for conducting an 11-deoxy Prostaglandin E2 receptor binding assay using two common methodologies: a traditional filtration-based assay and a homogeneous Scintillation Proximity Assay (SPA).
Principle of the Assay
The this compound receptor binding assay is a competitive binding assay. It measures the ability of a test compound to displace a radiolabeled ligand from the EP4 receptor. The assay is typically performed using cell membranes expressing the recombinant human EP4 receptor. A fixed concentration of a radiolabeled ligand, such as [³H]-Prostaglandin E2, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., 11-deoxy PGE2 or other experimental compounds). As the concentration of the test compound increases, it displaces the radiolabeled ligand from the receptor, resulting in a decrease in the measured radioactivity bound to the receptor. The data is then used to determine the binding affinity (Ki) of the test compound for the EP4 receptor.
Signaling Pathway
Upon binding to the EP4 receptor, this compound initiates a downstream signaling cascade. The EP4 receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to diverse cellular responses.
Figure 1: 11-deoxy PGE2 signaling pathway via the EP4 receptor.
Data Presentation
The results of a competitive binding assay are typically presented as a sigmoidal dose-response curve. The x-axis represents the logarithm of the competitor concentration, and the y-axis represents the percentage of specific binding. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
| Parameter | Description | Typical Value |
| Radioligand | [³H]-Prostaglandin E2 | - |
| Receptor Source | Membranes from CHO or HEK293 cells expressing human EP4 | - |
| [³H]-PGE2 Kd | Dissociation constant for the radioligand | 1-5 nM |
| 11-deoxy PGE2 IC50 | Concentration to displace 50% of [³H]-PGE2 | 0.5-10 nM |
| 11-deoxy PGE2 Ki | Inhibitory constant for 11-deoxy PGE2 at the EP4 receptor | 0.2-5 nM |
Note: The typical values are illustrative and should be determined experimentally.
Experimental Protocols
Two primary methods for conducting the this compound receptor binding assay are detailed below: a traditional filtration method and a Scintillation Proximity Assay (SPA).
Protocol 1: Filtration-Based Receptor Binding Assay
This method involves incubating the receptor, radioligand, and test compound, followed by rapid filtration to separate the receptor-bound radioligand from the free radioligand. The radioactivity on the filter is then counted.
Materials:
-
Receptor Membranes: Cell membranes from a stable cell line expressing the human EP4 receptor.
-
Radioligand: [³H]-Prostaglandin E2 (specific activity ~100-200 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well Plates: For setting up the assay.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester or vacuum manifold.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Experimental Workflow:
Figure 2: Workflow for the filtration-based receptor binding assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (11-deoxy PGE2) and the non-specific binding control (unlabeled PGE2) in the assay buffer. Dilute the [³H]-PGE2 to the desired final concentration (typically at or near its Kd). Thaw the receptor membranes on ice and dilute to the appropriate concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of test compound at various concentrations or 25 µL of non-specific binding control.
-
25 µL of [³H]-PGE2.
-
50 µL of diluted receptor membranes. The final assay volume is 100 µL.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[4][5] In this assay, the receptor membranes are captured onto SPA beads containing a scintillant. Only radioligand that is bound to the receptor is in close enough proximity to the bead to excite the scintillant and produce a light signal.[5][6][7]
Materials:
-
Receptor Membranes: Cell membranes from a stable cell line expressing the human EP4 receptor.
-
Radioligand: [³H]-Prostaglandin E2.
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of unlabeled PGE2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads are suitable for capturing glycosylated membrane proteins.
-
96-well or 384-well Microplates: White, opaque plates suitable for luminescence measurements.
-
Microplate Scintillation Counter.
Experimental Workflow:
Figure 3: Workflow for the Scintillation Proximity Assay (SPA).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and non-specific binding control in assay buffer. Dilute the [³H]-PGE2 to the desired final concentration. Thaw the receptor membranes and dilute in ice-cold assay buffer. Prepare a slurry of the WGA SPA beads in the assay buffer.
-
Assay Setup: In a white microplate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of test compound at various concentrations or 25 µL of non-specific binding control.
-
25 µL of [³H]-PGE2.
-
25 µL of diluted receptor membranes.
-
25 µL of WGA SPA bead slurry. The final assay volume is 100 µL.
-
-
Incubation: Seal the plate and incubate at 25°C for 120 minutes with continuous gentle agitation to keep the beads in suspension.
-
Equilibration: After incubation, allow the plates to stand at room temperature for at least 30 minutes to allow the SPA beads to settle to the bottom of the wells.
-
Signal Detection: Measure the light output from each well using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Conclusion
The described filtration and SPA-based receptor binding assays provide robust and reliable methods for characterizing the interaction of this compound and other test compounds with the EP4 receptor. The choice of assay format will depend on the specific research needs, with the filtration assay being a classic and cost-effective method, while the SPA offers a homogeneous format ideal for higher throughput applications in drug discovery. Accurate determination of binding affinities is a critical step in the pharmacological profiling of new chemical entities targeting the prostaglandin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. mdpi.com [mdpi.com]
- 7. Scintillation Proximity Assays | Revvity [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Prostaglandin E2 Analogs in Cell Culture
A Note on 11-deoxy Prostaglandin (B15479496) E2 (dox-PGE2): Direct experimental data and established protocols for 11-deoxy Prostaglandin E2 are limited in publicly available literature. This guide is based on the extensive research conducted on its parent compound, Prostaglandin E2 (PGE2) , and its stable, synthetic analogs like 16,16-dimethyl PGE2 (dmPGE2) . The principles, protocols, and troubleshooting steps outlined here are highly applicable and provide a robust framework for optimizing the use of dox-PGE2 and related molecules in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store Prostaglandin E2 (PGE2) and its analogs?
A: Proper handling is critical for maintaining the stability and activity of prostaglandins.
-
Dissolving: PGE2 and its analogs are most commonly dissolved in organic solvents such as DMSO or absolute ethanol (B145695) to create a concentrated stock solution.[1][2] For example, a 1-10 mg/mL stock can be prepared in ethanol.[3] For cell culture applications, this stock solution should be further diluted into your culture medium immediately before use.
-
Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is non-toxic to your cells, typically below 0.1% for DMSO.[1]
-
Storage: Store the powdered compound at -20°C as supplied.[1] Prepare aliquots of the stock solution in DMSO or ethanol and store them at -20°C to avoid repeated freeze-thaw cycles.[1] Protect all solutions from prolonged exposure to light.[1]
Q2: What is a good starting concentration for my cell culture experiment?
A: The optimal concentration is highly dependent on the cell type and the biological effect being studied. A dose-response experiment is always recommended. However, the table below provides literature-derived starting points.
Q3: My cells are dying after treatment. What could be the cause?
A: Cell toxicity can arise from several factors:
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO, ethanol) may be too high. Prepare a vehicle control (medium with the same final solvent concentration but without PGE2) to test this possibility. A final concentration above 0.1% for DMSO can be toxic for many cell lines.[1]
-
High Prostaglandin Concentration: While often used for its pro-survival effects, PGE2 can have negative effects at high concentrations or with continuous exposure in certain cell types, such as decreased proliferation of human mesenchymal stem cells (hMSCs).[4] Perform a dose-response curve to identify the optimal, non-toxic concentration.
-
Compound Instability: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Use freshly diluted solutions from properly stored aliquots.
Q4: I am not observing any effect after treating my cells. What should I do?
A: A lack of response can be due to several reasons:
-
Sub-optimal Concentration: The concentration used may be too low to elicit a response. We recommend performing a titration experiment, testing a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Cell Type and Receptor Expression: The effects of PGE2 are mediated by its receptors (EP1, EP2, EP3, EP4).[5] Your cell line may not express the specific EP receptor subtype required for your desired downstream effect. You can verify receptor expression using techniques like RT-qPCR or Western blotting.
-
Compound Degradation: Ensure your stock solution is viable and has been stored correctly.[1]
-
Incubation Time: The time required to observe an effect can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
Q5: What are the primary signaling pathways activated by PGE2?
A: PGE2 signals through four distinct G-protein coupled receptors (EP1-4), leading to divergent downstream effects.[5][6]
-
EP2 and EP4 Receptors: Typically couple to Gαs proteins, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[6][7]
-
EP3 Receptor: Often couples to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[6]
-
EP1 Receptor: Couples to Gαq, activating Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) concentration.[6]
A synthetic analogue, 11-deoxy,16,16-dimethyl PGE2 (DDM-PGE2), has been shown to mediate cytoprotection through a thromboxane-like receptor coupled to AP-1 signaling pathways in some cell types.[8][9]
Data Summary Tables
Table 1: Recommended Starting Concentrations for PGE2 Analogs in Cell Culture
| Application | Cell Type | Concentration Range | Reference(s) |
|---|---|---|---|
| Hematopoietic Stem Cell (HSC) Support | Murine or Human HSCs | 10 µM | [1] |
| Stimulation of IL-6 Production | Neonatal Mouse Parietal Bones | 10 nM - 1 µM | [3] |
| Induction of DNA Synthesis | Colorectal Cancer (CRC) Cells | 1 nM - 100 nM | [10] |
| Osteogenic Differentiation Studies | Human Mesenchymal Stem Cells | 0.1 - 1.0 µg/mL | [4] |
| Proliferation of Thyroid Carcinoma Cells | TT cells | 10 nM - 1 µM |[11][12] |
Table 2: Solubility and Storage of PGE2
| Parameter | Specification | Reference(s) |
|---|---|---|
| Solubility | ||
| DMSO | ≤ 280 mM | [1] |
| Ethanol | ≤ 280 mM | [1] |
| PBS (pH 7.2) | ≤ 14 mM | [1] |
| Storage | ||
| As Supplied (Powder) | -20°C, protect from light | [1] |
| Stock Solution (in solvent) | -20°C in aliquots | [1] |
| Stability (as supplied) | 12 months from receipt |[1] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of PGE2 Stock and Working Solutions
-
Equilibration: Allow the vial of powdered PGE2 to warm to room temperature before opening to prevent condensation.
-
Stock Solution Preparation:
-
Under sterile conditions, dissolve the PGE2 in a high-quality, anhydrous solvent like DMSO or absolute ethanol to a convenient stock concentration (e.g., 10 mM or 1 mg/mL).[1][3]
-
For example, to prepare a 5 mM stock solution from 1 mg of PGE2 (MW: 352.5 g/mol ), dissolve it in 567 µL of the chosen solvent.[1]
-
Gently vortex or pipette to ensure the compound is fully dissolved.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C.[1] This prevents degradation from multiple freeze-thaw cycles.
-
Working Solution Preparation:
-
Immediately before your experiment, thaw one aliquot of the stock solution.
-
Perform a serial dilution of the stock solution directly into pre-warmed, complete cell culture medium to achieve your desired final concentrations.
-
Mix thoroughly by gentle pipetting before adding to your cells.
-
Protocol 2: Determining Optimal Concentration via Cell Viability Assay
This protocol describes a general workflow for a dose-response experiment using a common colorimetric assay like MTT or CCK-8.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 50-70% confluency) at the time of analysis. Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare a series of PGE2 dilutions in fresh culture medium. A common approach is a half-log or full-log dilution series (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Controls:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells cultured in medium containing the highest concentration of the solvent (e.g., DMSO) used in your treatment groups.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment and control media. Typically, three to six replicate wells per condition are recommended.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) based on your experimental goals.
-
Viability Assay:
-
Add the viability reagent (e.g., MTT, CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percent viability for each concentration.
-
Plot percent viability versus PGE2 concentration to identify the optimal concentration range that promotes your desired effect without causing toxicity.
-
Visual Guides: Pathways and Workflows
Caption: PGE2 signaling via EP receptors activates diverse intracellular pathways.
Caption: Experimental workflow for determining the optimal PGE2 concentration.
Caption: A troubleshooting flowchart for common cell culture issues with PGE2.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effects of prostaglandin E2 and D2 on cell proliferation and osteogenic capacity of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of PGE2 on TT cells viability and division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting 11-deoxy Prostaglandin E2 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with 11-deoxy Prostaglandin E2 (11-deoxy PGE2).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a lipid-soluble compound and should be dissolved in an organic solvent to prepare a stock solution. Recommended solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] It is crucial to use anhydrous (water-free) organic solvents, as the presence of water can significantly reduce the solubility of the compound.
Q2: What is the expected solubility of 11-deoxy PGE2 in these solvents?
A2: The solubility of 11-deoxy PGE2 in ethanol, DMSO, and DMF is approximately 100 mg/mL.[1] In aqueous buffers, such as PBS (pH 7.2), the solubility is significantly lower, at approximately 5 mg/mL.[1]
Q3: How should I store 11-deoxy PGE2 and its solutions?
A3: 11-deoxy PGE2 as a crystalline solid should be stored at -20°C for long-term stability, where it is stable for at least two years.[1] Stock solutions in organic solvents can be stored at -20°C for at least six months.[1] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[1]
Q4: Can I dissolve 11-deoxy PGE2 directly in an aqueous buffer?
A4: While it is possible to dissolve 11-deoxy PGE2 directly in aqueous buffers, it can be challenging.[1][2] The solubility is limited, and the process may require prolonged agitation or sonication.[2] It is generally recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Troubleshooting Guide
Issue 1: The 11-deoxy PGE2 powder is not dissolving in the organic solvent.
-
Possible Cause:
-
Insufficient Solvent Volume: The concentration you are trying to achieve may exceed the solubility limit.
-
Solvent Purity: The organic solvent may have absorbed water, reducing its effectiveness.
-
Inadequate Mixing: The compound may not have been sufficiently agitated to dissolve.
-
-
Solutions:
-
Verify Concentration: Ensure the target concentration does not exceed 100 mg/mL.
-
Use Fresh, Anhydrous Solvent: Use a new, unopened bottle of high-purity, anhydrous solvent.
-
Improve Mixing: Vortex the solution vigorously. If it still does not dissolve, brief sonication in an ultrasonic water bath may help.
-
Issue 2: A precipitate forms when I dilute my organic stock solution into an aqueous buffer.
-
Possible Cause:
-
Exceeding Aqueous Solubility: The final concentration in the aqueous buffer is higher than the solubility limit of approximately 5 mg/mL.
-
Rapid Dilution: Adding the organic stock too quickly to the aqueous buffer can cause the compound to "crash out" of solution.
-
Low Final Concentration of Organic Solvent: The amount of organic solvent carried over into the aqueous solution may be too low to maintain solubility.
-
-
Solutions:
-
Check Final Concentration: Ensure the final concentration in the aqueous medium is below 5 mg/mL.
-
Perform Stepwise Dilution: Instead of a single large dilution, first dilute the stock in a smaller volume of the aqueous buffer, mix well, and then add this intermediate dilution to your final volume.
-
Slow Addition with Vortexing: Add the organic stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and even distribution.
-
Pre-warm the Aqueous Buffer: Pre-warming the aqueous buffer to 37°C before adding the stock solution can sometimes help maintain solubility.
-
Issue 3: My aqueous solution of 11-deoxy PGE2 appears cloudy or has visible particles.
-
Possible Cause:
-
Precipitation or Aggregation: The compound has likely precipitated or formed aggregates in the aqueous environment.
-
pH of the Buffer: The pH of the aqueous buffer can influence the solubility of prostaglandins.
-
-
Solutions:
-
Gentle Shaking or Brief Sonication: For solutions that have been stored, gentle shaking or a brief period of sonication may help redissolve any precipitate.[2]
-
pH Adjustment: While specific data for 11-deoxy PGE2 is limited, the solubility of the related PGE2 is pH-dependent.[2] Ensuring your buffer pH is around 7.2 is a good starting point.
-
Filtration: If redissolving is not possible, you may need to filter the solution to remove the precipitate, though this will reduce the final concentration.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 100 mg/mL[1] |
| DMSO | 100 mg/mL[1] |
| Dimethylformamide (DMF) | 100 mg/mL[1] |
| PBS (pH 7.2) | 5 mg/mL[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | At least 2 years[1] |
| Organic Stock Solution | -20°C | At least 6 months[1] |
| Aqueous Solution | Not Recommended | Not more than 1 day[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent
-
Weighing: Accurately weigh the desired amount of 11-deoxy PGE2 crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous organic solvent (e.g., ethanol, DMSO) to achieve a concentration at or below 100 mg/mL.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Aqueous Solution from Organic Stock
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2) and bring it to the desired experimental temperature (e.g., 37°C).
-
Calculation: Calculate the volume of the organic stock solution needed to achieve the desired final concentration in the aqueous buffer. Ensure the final concentration is below 5 mg/mL.
-
Dilution: While gently vortexing the aqueous buffer, add the calculated volume of the organic stock solution dropwise.
-
Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Use Immediately: Use the freshly prepared aqueous solution for your experiments as soon as possible, ideally within the same day.
Visualizations
Caption: Workflow for troubleshooting 11-deoxy PGE2 solubility.
Caption: Recommended pathway for preparing aqueous solutions.
References
Technical Support Center: 11-deoxy Prostaglandin E2 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 11-deoxy Prostaglandin (B15479496) E2 (11-d-PGE2).
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of 11-deoxy-PGE2 using common analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (ELISA).
LC-MS/MS Quantification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for 11-d-PGE2 | Sample Degradation: Prostaglandins (B1171923) can be unstable. Improper sample handling or storage can lead to degradation. | - Ensure samples are collected with a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to prevent ex vivo formation. - Store samples immediately at -80°C.[1] - Avoid multiple freeze-thaw cycles. |
| Inefficient Extraction: Solid-phase extraction (SPE) is a critical step. Suboptimal SPE protocols can result in poor recovery. | - Optimize the SPE protocol. Test different sorbents (e.g., C18) and elution solvents. - Ensure the sample pH is acidified to ~3.5 before loading onto the C18 column to protonate the carboxylic acid group, improving retention. | |
| Incorrect Mass Spectrometer Parameters: Incorrect precursor/product ion pairs (MRM transitions) will result in no signal. | - The precursor ion for 11-d-PGE2 in negative ion mode should be [M-H]⁻, corresponding to an m/z of approximately 335.5 (based on a molecular weight of 336.5). - Product ions need to be determined by infusing a pure standard. For the related PGE2 (m/z 351), common product ions are m/z 315 ([M-H-H₂O]⁻) and 271 ([M-H-H₂O-CO₂]⁻).[1] Similar fragmentation patterns may be expected. | |
| High Signal Variability Between Replicates | Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids) can suppress or enhance the ionization of 11-d-PGE2, leading to inconsistent results.[2] | - Use a stable isotope-labeled internal standard (e.g., d4-11-d-PGE2) to normalize for variations in extraction and matrix effects. - Improve chromatographic separation to resolve 11-d-PGE2 from interfering compounds. - Enhance sample cleanup procedures to remove phospholipids (B1166683) and other interfering substances.[2] |
| Inconsistent Sample Preparation: Minor variations in sample handling, especially extraction, can lead to significant variability. | - Ensure consistent timing and technique for all sample preparation steps. - Use an automated liquid handler for improved precision if available. | |
| Poor Chromatographic Peak Shape | Column Overloading: Injecting too much sample or analyte can lead to peak fronting or tailing. | - Dilute the sample or inject a smaller volume. |
| Incompatible Solvent: The solvent used to reconstitute the final extract may be too strong, causing poor peak shape. | - Ensure the reconstitution solvent is similar in composition to or weaker than the initial mobile phase. | |
| Co-elution with Isomers | Insufficient Chromatographic Resolution: 11-d-PGE2 may have isomers that are difficult to separate, leading to inaccurate quantification. PGE2 and PGD2 are geometric isomers that require good separation.[1] | - Optimize the HPLC/UHPLC method. Experiment with different columns (e.g., phenyl-hexyl), mobile phase compositions, and gradients to achieve baseline separation.[1] |
Immunoassay (ELISA) Quantification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher-than-Expected Concentrations | Cross-Reactivity: The antibody may be binding to other structurally related prostaglandins or their metabolites present in the sample. | - Check the cross-reactivity profile of the specific ELISA kit. For example, some PGE2 ELISA kits show very low cross-reactivity (<0.01%) with 11-deoxy-PGE2, meaning a dedicated 11-d-PGE2 kit is necessary.[3][4] - If a specific kit for 11-d-PGE2 is unavailable, results should be confirmed with a more specific method like LC-MS/MS. |
| Low or No Signal | Matrix Interference: Components in the sample matrix (e.g., plasma, serum) can interfere with antibody-antigen binding. | - Dilute the sample with the provided assay buffer. Test a dilution series to find the optimal dilution that minimizes interference while keeping the analyte within the assay's dynamic range. - For complex matrices like plasma, sample purification using solid-phase extraction may be required. |
| High Inter-Assay Variability | Inconsistent Incubation Times/Temperatures: Variations in incubation conditions between assays can lead to different results. | - Strictly adhere to the incubation times and temperatures specified in the kit protocol. Use a calibrated incubator. |
| Reagent Degradation: Improper storage of kit components can lead to loss of activity. | - Store all kit components at the recommended temperatures (typically -20°C for standards and conjugates).[5] - Avoid repeated freeze-thaw cycles of the standards. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps for accurate 11-d-PGE2 quantification?
A1: The most critical steps are preventing artificial prostaglandin synthesis after sample collection and ensuring sample stability. This involves:
-
Inhibition of Cyclooxygenases (COX): Immediately after collection, especially for blood or tissue samples, add a COX inhibitor like indomethacin (B1671933) to prevent the enzymatic formation of prostaglandins ex vivo.
-
Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term stability to minimize chemical degradation.[1]
-
Use of Antioxidants: For LC-MS/MS analysis, adding an antioxidant like butylated hydroxytoluene (BHT) during extraction can prevent free-radical-catalyzed peroxidation.[1]
Q2: How can I control for matrix effects in my LC-MS/MS analysis?
A2: Matrix effects, which are alterations in ionization efficiency due to co-eluting matrix components, are a primary challenge.[2] The best practice is to use a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to 11-d-PGE2 (e.g., d4-11-d-PGE2). The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization and quantification. If a specific SIL-IS is unavailable, a structurally similar prostaglandin analog can be used, but this is less ideal.
Q3: My ELISA results for 11-d-PGE2 are different from my LC-MS/MS results. Why?
A3: Discrepancies between immunoassay and mass spectrometry results are common. Immunoassays may overestimate concentrations due to cross-reactivity with structurally similar molecules.[1] LC-MS/MS is generally more specific and is considered the gold standard for quantification.[6] A PGE2 ELISA kit, for instance, is unlikely to accurately quantify 11-d-PGE2, as documented cross-reactivity is often minimal.[3][4] Always use an ELISA kit specifically designed for your target analyte.
Q4: What are the expected mass transitions for 11-d-PGE2 in an LC-MS/MS experiment?
-
Molecular Weight of 11-d-PGE2: 336.5 g/mol .
-
Precursor Ion ([M-H]⁻): In negative electrospray ionization (ESI) mode, the precursor ion would be m/z 335.5.
-
Product Ions: These must be determined empirically by infusing a pure standard. However, based on the fragmentation of PGE2 (which involves losses of water and carbon dioxide), potential product ions could arise from similar neutral losses.
Q5: How stable is 11-d-PGE2 in storage?
A5: As a solid, 11-deoxy-PGE2 is very stable, with a reported stability of at least 4 years when stored at -20°C.[7] In solution, especially in biological matrices, prostaglandins are less stable. For biological samples, it is crucial to store them at -80°C and analyze them promptly after thawing to prevent degradation.[1]
Experimental Protocols & Data
Table 1: General LC-MS/MS Parameters for Prostaglandin Analysis
(Parameters for 11-d-PGE2 should be optimized empirically based on these starting points)
| Parameter | Typical Value/Condition | Notes |
| Ionization Mode | Negative Electrospray (ESI-) | Prostaglandins have a carboxylic acid group that readily deprotonates. |
| Precursor Ion (m/z) | [M-H]⁻ (e.g., ~335.5 for 11-d-PGE2) | Based on the molecular weight of the analyte. |
| Product Ion (m/z) | Empirically Determined | For PGE2 (m/z 351.2), a common transition is to m/z 271.2.[1] |
| Internal Standard | Stable Isotope-Labeled Analyte | e.g., d4-11-d-PGE2. This is the gold standard for correcting variability. |
| Chromatography | Reversed-Phase (C18 or Phenyl-Hexyl) | Gradient elution with acetonitrile (B52724) or methanol (B129727) and water containing a weak acid (e.g., 0.1% formic acid) is common.[6] |
| Sample Preparation | Solid-Phase Extraction (SPE) | C18 cartridges are typically used to extract and concentrate prostaglandins from the biological matrix. |
Protocol: General Solid-Phase Extraction (SPE) for Prostaglandins
-
Sample Acidification: Acidify the biological sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 using a suitable acid like citric or hydrochloric acid. This ensures the prostaglandin's carboxylic acid group is protonated.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of deionized water, followed by a weak organic solvent (e.g., 15% ethanol (B145695) or hexane) to remove polar impurities and some lipids.
-
Elution: Elute the prostaglandins from the cartridge using a suitable organic solvent like methyl formate (B1220265) or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Logical Troubleshooting Workflow for LC-MS/MS
Caption: A logical workflow for troubleshooting low or absent signals in LC-MS/MS quantification.
General Prostaglandin Synthesis Pathway
Caption: Simplified enzymatic pathway for the synthesis of Prostaglandin E2.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
avoiding cross-reactivity in 11-deoxy Prostaglandin E2 immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help avoid cross-reactivity in 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy-PGE2) immunoassays.
Troubleshooting Guide
Cross-reactivity is a critical issue in immunoassays where antibodies may bind to molecules structurally similar to the target analyte, leading to inaccurate quantification. In the context of 11-deoxy-PGE2 immunoassays, careful consideration of potential cross-reactants is essential for reliable results.
Problem: High Signal in Blank or Negative Control Wells
| Possible Cause | Recommended Solution |
| Non-specific binding of antibody | Increase the concentration of the blocking agent (e.g., BSA or casein) in the blocking buffer. Optimize the number and duration of wash steps.[1][2] |
| Cross-reactivity with components in the assay buffer | Use a different formulation of assay buffer. Ensure all buffer components are of high purity. |
| Contamination of reagents | Use fresh, sterile pipette tips for each reagent and sample. Prepare fresh dilutions of antibodies and standards for each experiment.[1] |
Problem: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variability in pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Be consistent in the timing of reagent addition to each well.[3] |
| Temperature fluctuations during incubation | Use a temperature-controlled incubator. Avoid stacking plates during incubation. Allow all reagents to come to room temperature before use.[1] |
| Edge effects | Avoid using the outer wells of the microplate. Fill the outer wells with assay buffer or water to maintain a uniform temperature and humidity across the plate.[2][3] |
Problem: Suspected Cross-Reactivity with Structurally Similar Molecules
| Possible Cause | Recommended Solution |
| Presence of other prostaglandins (B1171923) or their metabolites in the sample | Perform a spike and recovery experiment by adding a known amount of the suspected cross-reactant to a sample and measuring the recovery of 11-deoxy-PGE2.[4] |
| Antibody with poor specificity | Validate the antibody specificity using orthogonal methods such as liquid chromatography-mass spectrometry (LC-MS).[5][6] |
| Matrix effects | Perform serial dilutions of the sample to see if the measured concentration changes in a non-linear fashion, which can indicate matrix interference.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely cross-reactants in an 11-deoxy Prostaglandin E2 immunoassay?
A1: The most likely cross-reactants are other prostaglandins and their metabolites that share a similar chemical structure to 11-deoxy-PGE2. While specific cross-reactivity data for an 11-deoxy-PGE2-specific immunoassay is not widely available in commercial kit datasheets, we can infer potential cross-reactants from data on Prostaglandin E2 (PGE2) assays. In PGE2 assays, 11-deoxy-PGE2 itself shows minimal cross-reactivity, suggesting a significant structural difference in the epitope recognized by the antibody.[8] However, when developing an assay for 11-deoxy-PGE2, it is crucial to test for cross-reactivity with PGE2, other prostaglandins of the E-series (e.g., PGE1, PGE3), and metabolites. A highly specific antiserum for a related compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, showed less than 0.01% cross-reactivity with other tested prostaglandins, demonstrating that high specificity is achievable.[9][10][11]
Q2: How can I validate the specificity of my antibody for 11-deoxy-PGE2?
A2: Antibody validation is crucial for ensuring accurate and reliable results.[5] Several methods can be used to validate the specificity of an antibody for 11-deoxy-PGE2:
-
Cross-Reactivity Testing: Test the antibody against a panel of structurally related prostaglandins and their metabolites to determine the percentage of cross-reactivity.[5]
-
Spike and Recovery: Add a known amount of purified 11-deoxy-PGE2 to your sample matrix and measure the recovery. A recovery rate close to 100% indicates a lack of interference from the sample matrix.[4]
-
Orthogonal Methods: Compare the results from your immunoassay with a different analytical method, such as LC-MS, which provides a high degree of specificity.[6]
-
Competitive Binding Assays: Perform experiments where a known concentration of 11-deoxy-PGE2 is used to compete with the binding of other prostaglandins to the antibody.
Q3: What experimental protocols can I follow to minimize cross-reactivity?
A3: Several steps in your experimental protocol can be optimized to minimize cross-reactivity:
-
Sample Purification: If your samples contain high levels of potentially cross-reacting substances, consider a sample purification step, such as solid-phase extraction (SPE), to isolate the 11-deoxy-PGE2 before the immunoassay.[5][7]
-
Antibody Selection: Use a monoclonal antibody if possible, as they generally offer higher specificity than polyclonal antibodies.[4]
-
Assay Conditions: Optimize incubation times and temperatures. Longer incubation times may sometimes increase non-specific binding.
-
Washing Steps: Ensure thorough and consistent washing between antibody and substrate incubation steps to remove unbound and weakly bound molecules.[1][3]
Experimental Protocols
Protocol: Spike and Recovery for Assessing Matrix Effects
-
Prepare Samples: Obtain at least three different biological samples representative of your study.
-
Spike Samples: Divide each sample into two aliquots. To one aliquot (the "spiked" sample), add a known concentration of 11-deoxy-PGE2 standard. The final concentration of the spike should be in the mid-range of your standard curve. To the other aliquot (the "unspiked" sample), add an equal volume of assay buffer.
-
Assay: Analyze both the spiked and unspiked samples in your 11-deoxy-PGE2 immunoassay.
-
Calculate Recovery:
-
Recovery (%) = [ (Concentration in spiked sample - Concentration in unspiked sample) / Known spike concentration ] x 100
-
-
Interpretation: A recovery between 80% and 120% is generally considered acceptable and indicates minimal matrix interference.
Protocol: Antibody Cross-Reactivity Assessment
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant (e.g., PGE2, PGF2α, etc.) in the assay buffer. The concentration range should be wide enough to observe any potential binding.
-
Generate a Standard Curve: Prepare a standard curve for 11-deoxy-PGE2 according to the assay protocol.
-
Assay Cross-Reactants: Run the dilutions of the potential cross-reactants in the immunoassay in the same way as the standards.
-
Calculate % Cross-Reactivity:
-
Determine the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).
-
% Cross-Reactivity = (IC50 of 11-deoxy-PGE2 / IC50 of cross-reactant) x 100
-
-
Interpretation: A low percentage of cross-reactivity indicates high antibody specificity. For example, a study on a related PGE2 metabolite reported cross-reactivities of less than 1%.[9][10]
Data Presentation
Table 1: Example Cross-Reactivity Data for a Hypothetical 11-deoxy-PGE2 Immunoassay
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Prostaglandin E2 (PGE2) | < 1.0 |
| Prostaglandin E1 (PGE1) | < 0.5 |
| Prostaglandin F2α (PGF2α) | < 0.1 |
| Arachidonic Acid | < 0.01 |
| 13,14-dihydro-15-keto-PGE2 | < 0.1 |
Note: This table is for illustrative purposes. Actual cross-reactivity must be determined experimentally for each specific antibody and assay.
Visualizations
Diagram 1: Competitive ELISA Workflow for 11-deoxy-PGE2
Caption: Workflow of a competitive ELISA for the quantification of 11-deoxy-PGE2.
Diagram 2: Signaling Pathway of 11-deoxy-PGE2 Analogs
Caption: Simplified signaling pathways activated by 11-deoxy-PGE2 analogs via EP receptors.[12][13][14]
References
- 1. mybiosource.com [mybiosource.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 5. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A sensitive radioimmunoassay for 11-deoxy-13, 14-dihydro-15-keto-11, 16-cyclo-prostaglandin E2: application as an index of prostaglandin E2 biosynthesis during human pregnancy and parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Prostaglandin E2 (PGE2) increases the number of rat bone marrow osteogenic stromal cells (BMSC) via binding the EP4 receptor, activating sphingosine kinase and inhibiting caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing LC-MS/MS for 11-deoxy Prostaglandin E2
Welcome to the technical support center for the analysis of 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for method optimization, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for 11-deoxy Prostaglandin E2 analysis?
A1: For initial method development for this compound, we recommend starting with the following parameters, which are based on established methods for similar prostaglandins. Optimization will be required for your specific instrumentation and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A typical starting point is 5-95% B over 10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommendation |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M-H]⁻) | m/z 335.5 |
| Product Ions | To be determined empirically. Start by targeting fragments resulting from the loss of water (if applicable from other hydroxyl groups) and CO₂. For PGE2 (m/z 351.2), common product ions are m/z 333.2 ([M-H-H₂O]⁻), 315.2 ([M-H-2H₂O]⁻), and 271.2 ([M-H-H₂O-CO₂]⁻). For 11-deoxy PGE2, a prominent fragment is expected from the loss of the carboxyl group and potentially a water molecule from the C15 hydroxyl group. |
| Collision Energy (CE) | Optimize for the specific instrument and transitions. Start in the range of 15-30 eV. |
| Internal Standard | A deuterated analog of 11-deoxy PGE2 is ideal. If unavailable, a deuterated analog of a closely related prostaglandin like PGE2-d4 can be used, but validation of its performance is critical. |
Q2: How should I prepare my biological samples for 11-deoxy PGE2 analysis?
A2: Sample preparation is critical for removing interferences and concentrating the analyte. The two most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This is a simpler method. After adding an internal standard, acidify the sample (e.g., to pH 3-4 with formic or acetic acid) and extract with an organic solvent like ethyl acetate (B1210297) or a hexane/ethyl acetate mixture. The organic layer is then evaporated and the residue is reconstituted in the initial mobile phase.
-
Solid-Phase Extraction (SPE): This method often provides a cleaner extract. A C18 SPE cartridge is typically used. The general steps are:
-
Condition the cartridge with methanol (B129727), followed by water.
-
Load the acidified sample.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the 11-deoxy PGE2 with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue.
-
Q3: What are the expected signaling pathways for this compound?
A3: Based on studies with its synthetic analog, 11-deoxy-16,16-dimethyl PGE2, 11-deoxy PGE2 is expected to act as an agonist for the prostaglandin E2 receptors EP2 and EP3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.
Below are diagrams illustrating the general signaling pathways for EP2 and EP3 receptors.
Caption: EP2 Receptor Signaling Pathway for 11-deoxy PGE2.
Caption: EP3 Receptor Signaling Pathway for 11-deoxy PGE2.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: No or Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Incorrect MS Parameters | - Confirm the precursor ion m/z is 335.5. - Perform a product ion scan of an 11-deoxy PGE2 standard to identify the most abundant and stable product ions. - Optimize collision energy for the selected transitions. |
| Poor Ionization | - Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) for efficient deprotonation in negative ESI mode. - Check for ion suppression by infusing the standard with and without the sample matrix. If suppression is observed, improve sample cleanup or adjust chromatography to separate the analyte from interfering matrix components. |
| Sample Degradation | - Prostaglandins can be unstable. Prepare fresh standards and samples. Avoid prolonged exposure to room temperature and light. Store stock solutions and samples at -80°C.[3] - Minimize freeze-thaw cycles. |
| Inefficient Sample Preparation | - Optimize the pH during LLE or SPE to ensure 11-deoxy PGE2 is in a neutral form for efficient extraction. - Evaluate different extraction solvents or SPE cartridges and wash/elution conditions. |
| Instrument Issues | - Check for leaks in the LC system. - Ensure the ESI source is clean and properly positioned. - Verify MS detector is functioning correctly by running a system suitability test with a known standard. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Secondary Interactions with Column | - Ensure the mobile phase pH is appropriate for the analyte and column. The use of formic acid generally provides good peak shape for acidic compounds like prostaglandins. |
| Column Contamination or Degradation | - Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). - If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | - The reconstitution solvent should be similar in composition and strength to the initial mobile phase to avoid peak distortion. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Matrix Effects | - Improve the selectivity of the sample preparation method (e.g., use a more rigorous SPE wash protocol). - Optimize the chromatographic gradient to separate 11-deoxy PGE2 from co-eluting matrix components. |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Carryover | - Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. - Inject a blank solvent after a high-concentration sample to check for carryover. |
| Co-eluting Isomers | - Prostaglandins have many isomers with the same mass. High-efficiency chromatography is essential for their separation. Consider using a longer column or a slower gradient to improve resolution. |
Experimental Protocols
Detailed Methodology for Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: Add an appropriate amount of deuterated internal standard to the biological sample.
-
Acidification: Acidify the sample to a pH of 3-4 using formic acid or acetic acid.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water through it.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 10% aqueous methanol to remove polar interferences.
-
Elution: Elute the 11-deoxy PGE2 and internal standard with 2 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for analysis.
Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for 11-deoxy PGE2 analysis.
References
- 1. Plasma prostaglandin E2 metabolite--measured as 11-deoxy-15-keto-13,14-dihydro-11 beta,16 xi-cyclo-PGE2--in twins with schizophrenic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: 11-deoxy Prostaglandin E2 Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am unable to find a commercial ELISA kit specifically for 11-deoxy Prostaglandin E2. Does one exist?
Our search of commercially available products indicates that there are currently no widely available ELISA kits specifically designed for the quantification of this compound. Most commercially available prostaglandin ELISA kits are for Prostaglandin E2 (PGE2).
Q2: Can I use a Prostaglandin E2 (PGE2) ELISA kit to measure 11-deoxy PGE2?
It is not recommended to use a PGE2 ELISA kit to measure 11-deoxy PGE2 due to low cross-reactivity. The antibodies used in PGE2 ELISA kits are highly specific to PGE2 and show minimal binding to other prostaglandin analogs, including 11-deoxy PGE2. As shown in the table below, the cross-reactivity of a typical monoclonal PGE2 ELISA kit with 11-deoxy PGE2 is less than 0.01%[1][2]. Using such a kit would lead to a significant underestimation of the 11-deoxy PGE2 concentration in your samples.
Q3: What are the alternative methods for quantifying this compound?
Given the lack of a specific immunoassay, the most reliable and sensitive method for quantifying 11-deoxy PGE2 is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high specificity and can distinguish between different prostaglandin isomers, which is a common challenge with immunoassays[3].
Q4: What are the potential sources of interference I should be aware of when developing an assay or using LC-MS/MS for 11-deoxy PGE2?
Potential sources of interference can be broadly categorized as matrix effects and cross-reactivity with structurally similar molecules.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine, cell culture media) can interfere with the assay. Plasma, for instance, is a complex matrix containing numerous substances that can affect assay performance[4]. It is often necessary to purify and concentrate samples to remove interfering substances and bring the analyte concentration within the detectable range of the assay[4].
-
Cross-Reactivity: Structurally similar compounds present in the sample can cross-react with the detection antibody in an immunoassay, leading to inaccurate results[5][6][7]. While this is less of a concern with the high specificity of LC-MS/MS, isomeric prostaglandins (B1171923) can still pose a challenge if not properly separated chromatographically.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of prostaglandins, with a focus on challenges relevant to 11-deoxy PGE2.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inappropriate assay for 11-deoxy PGE2. | As mentioned, commercial PGE2 ELISA kits are not suitable for 11-deoxy PGE2. Utilize a more specific method like LC-MS/MS. |
| Sample degradation. | Prostaglandins can be unstable. Store samples at -80°C immediately after collection. Avoid repeated freeze-thaw cycles. Consider adding a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933), to prevent enzymatic degradation during sample collection and processing[4][8]. | |
| Low abundance of 11-deoxy PGE2 in the sample. | Concentrate your sample. Solid-phase extraction (SPE) is a common method for purifying and concentrating prostaglandins from biological matrices. | |
| High Background | Contamination of reagents or samples. | Ensure all buffers and reagents are freshly prepared with high-purity water. Use sterile, disposable labware to prevent cross-contamination. |
| Non-specific binding in an immunoassay. | If developing a custom immunoassay, optimize blocking buffers and washing steps to minimize non-specific binding. | |
| Poor Reproducibility | Inconsistent sample handling and preparation. | Standardize your sample collection, storage, and extraction procedures. Ensure complete homogenization of tissue samples and consistent dilutions. |
| Pipetting errors. | Calibrate pipettes regularly. Use fresh pipette tips for each sample and reagent to avoid carryover. | |
| Inaccurate Quantification | Matrix effects from the sample. | Perform spike and recovery experiments to assess the impact of the sample matrix on your assay. If significant matrix effects are observed, further sample purification is necessary. Diluting the sample can sometimes mitigate matrix effects[4]. |
| Cross-reactivity with other prostaglandins (in immunoassays). | Characterize the specificity of your antibody against a panel of related prostaglandins. If using LC-MS/MS, ensure your chromatographic method can resolve 11-deoxy PGE2 from its isomers. |
Quantitative Data Summary
The following table summarizes the cross-reactivity of a commercially available Prostaglandin E2 ELISA kit with various other prostaglandins, highlighting the low reactivity with this compound.
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 | 100 |
| Prostaglandin E3 | 43.0 |
| Prostaglandin E1 | 18.7 |
| 8-iso Prostaglandin E2 | 2.5 |
| This compound | <0.01 |
| Prostaglandin D2 | <0.01 |
| Prostaglandin F1α | <0.01 |
| Prostaglandin F2α | <0.01 |
| Arachidonic Acid | <0.01 |
| (Data sourced from Cayman Chemical Prostaglandin E2 ELISA Kit - Monoclonal datasheet)[2] |
Experimental Protocols & Methodologies
Sample Preparation for Prostaglandin Analysis
Proper sample handling is critical for accurate prostaglandin measurement.
-
Collection: Collect biological fluids (e.g., plasma, urine) or tissues. For plasma, use vacutainers containing an anticoagulant like EDTA or heparin[4].
-
Inhibition of Prostaglandin Synthesis: Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin or meclofenamic acid, to a final concentration of 10-15 µM to prevent ex vivo prostaglandin synthesis[4][8].
-
Storage: Rapidly freeze samples and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Purification and Concentration (Solid-Phase Extraction - SPE):
-
Acidify the sample to a pH of approximately 3.5 with 2M HCl[1].
-
Apply the acidified sample to a C18 SPE column pre-conditioned with ethanol (B145695) and water.
-
Wash the column with water, followed by a low-concentration organic solvent (e.g., 15% ethanol), and then hexane (B92381) to remove lipids and other interfering substances.
-
Elute the prostaglandins with a more non-polar solvent like ethyl acetate (B1210297) or methyl formate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the appropriate assay buffer for analysis.
-
Visualizations
Caption: Recommended workflow for sample preparation and analysis of 11-deoxy PGE2.
Caption: Postulated signaling pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic dehydration of prostaglandin E2 and cellular uptake of the dehydration product: correlation with prostaglandin E2-induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 8. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
dealing with 11-deoxy Prostaglandin E2 instability in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-deoxy Prostaglandin (B15479496) E2. The information addresses common challenges, particularly its stability in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle 11-deoxy Prostaglandin E2?
A1: this compound is a stable synthetic analog of Prostaglandin E2 (PGE2).[1][2] For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[1] The compound is typically shipped at room temperature for domestic deliveries.[1][3]
Q2: What is the stability of this compound in different solvents?
Q3: Is this compound sensitive to acidic conditions?
A3: While 11-deoxy PGE2 is described as a "stable" analog, the term is relative. Prostaglandins (B1171923), in general, can be sensitive to pH. The parent compound, PGE2, is known to be unstable in strongly acidic (pH ≤ 3) and basic (pH ≥ 10) conditions, where it degrades to Prostaglandin A (PGA) and subsequently to Prostaglandin B (PGB).[5] The absence of the 11-hydroxyl group in 11-deoxy PGE2 likely alters its degradation pathway compared to PGE2, as this group is involved in the dehydration reaction that forms PGA2.[6] However, caution should still be exercised when working in highly acidic environments. For PGE2, the stability is greatest in the pH range of 2.6-4.0.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your experimental buffer.
Troubleshooting Steps:
-
pH Verification: Confirm the pH of your experimental buffer. If it is strongly acidic, consider adjusting it to a milder acidic pH if your experimental design allows.
-
Fresh Preparations: Always prepare fresh solutions of this compound immediately before use, especially for aqueous buffers. Avoid storing it in acidic solutions for extended periods.
-
Control Experiment: Run a control experiment where the compound is incubated in your acidic buffer for the duration of your experiment, and then analyze its integrity using a suitable analytical method like LC-MS/MS.
Issue 2: Difficulty in quantifying this compound.
Accurate quantification is crucial for reproducible experiments.
Troubleshooting Steps:
-
Analytical Method: Use a highly sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.[8][9][10]
-
Internal Standards: Incorporate a deuterated internal standard to account for sample loss during extraction and analysis. For PGE2 analysis, PGE2-d4 is commonly used.[8][11]
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) step can help to clean up the sample and concentrate the analyte before LC-MS/MS analysis.[10]
Quantitative Data Summary
The following table summarizes the stability data for the related compound, Prostaglandin E2, which can serve as a general guide. Note the lack of specific data for this compound.
| Compound | pH | Temperature (°C) | Time for 10% Loss | Reference |
| Prostaglandin E2 | 3-4 | 25 | 133 hours | [4] |
| Prostaglandin E2 | 6 | 25 | 53 hours | [4] |
| Prostaglandin E2 | 8 | 25 | 42 hours | [4] |
| Prostaglandin E2 | 9 | 25 | 4.2 hours | [4] |
| Prostaglandin E2 | 10 | 25 | 0.42 hours (25 min) | [4] |
| Compound | pH | Half-life (at 37°C) | Reference |
| Prostaglandin E2 | 2.0 | < 50 hours | [7] |
| Prostaglandin E2 | 2.6-4.0 | ~300 hours | [7] |
| Prostaglandin E2 | 8.8 | < 50 hours | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Choose an appropriate organic solvent such as ethanol (B145695), DMSO, or DMF. Ethanol is often preferred for cell culture experiments.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mg/mL.
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the calculated volume of the chosen solvent to the vial to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C in a tightly sealed vial.
Protocol 2: Preparation of Aqueous Working Solutions
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH as required for your experiment.
-
Dilution:
-
Thaw the stock solution.
-
Serially dilute the stock solution with the aqueous buffer to the final working concentration immediately before use.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1%).
-
-
Usage: Use the freshly prepared aqueous solution promptly. Avoid long-term storage of aqueous solutions.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Postulated degradation pathway of PGE2 vs. 11-deoxy PGE2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11--deoxy-Prostaglandin-E-2-, 10MG | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic dehydration of prostaglandin E2 and cellular uptake of the dehydration product: correlation with prostaglandin E2-induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 11-deoxy Prostaglandin E2 and Selective EP4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-deoxy Prostaglandin E2 and other selective agonists for the Prostaglandin E2 receptor subtype 4 (EP4). The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Prostaglandin E2 (PGE2) exerts its diverse physiological and pathological effects through four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4). The EP4 receptor, in particular, is a key target in various therapeutic areas including inflammation, pain, bone regeneration, and cancer.[1][2] Activation of the EP4 receptor predominantly couples to the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[3][4][5] Emerging evidence also suggests that EP4 can couple to Gαi and phosphatidylinositol 3-kinase (PI3K) pathways.[3][5] This guide focuses on comparing this compound, a known selective EP4 agonist, with other synthetic selective EP4 agonists.
Quantitative Data Comparison
The following table summarizes the binding affinities (Ki) and potencies (EC50) of this compound and a selection of other selective EP4 agonists. This data provides a clear comparison of their activity at the EP4 receptor.
| Compound | Receptor Target | Ki (nM) | EC50 (nM) | Species | Notes |
| This compound | EP4 | N/A | 0.66 | N/A | A selective EP4 agonist.[6] |
| L-902,688 | EP4 | 0.38 | 0.6 | N/A | A potent and selective EP4 agonist with >4000-fold selectivity.[1] |
| ONO-AE1-329 | EP4 | 9.7 | N/A | N/A | Shows >100-fold selectivity over other EP subtypes.[7] |
| CAY10580 | EP4 | 35 | N/A | N/A | A potent and selective EP4 agonist.[8][9] |
N/A: Data not available in the searched sources.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of EP4 receptor activation by these agonists, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize them.
EP4 Receptor Signaling Pathway
The activation of the EP4 receptor by an agonist like this compound or other selective compounds initiates a cascade of intracellular events. The primary pathway involves the activation of Gs, leading to cAMP production. However, alternative pathways have also been reported.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Effects of L-902,688, a Prostanoid EP4 Receptor Agonist, against Acute Blood-Brain Barrier Damage in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ono-AE1-329 | Benchchem [benchchem.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ono-AE1-329 () for sale [vulcanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to EP2 Receptor Agonists: 11-deoxy Prostaglandin E2 vs. Butaprost
For researchers, scientists, and drug development professionals, the selective activation of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) is of significant interest due to its therapeutic potential in a range of physiological processes, including inflammation, immune modulation, and smooth muscle relaxation. This guide provides an objective comparison of two commonly used EP2 receptor agonists, 11-deoxy Prostaglandin E2 and butaprost, with a focus on their performance based on available experimental data.
Overview of EP2 Receptor Activation
The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gsα). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The elevated cAMP, in turn, activates protein kinase A (PKA) and the exchange protein activated by cAMP (Epac), which mediate various downstream cellular responses.
Head-to-Head Comparison: this compound vs. Butaprost
Both this compound and butaprost are utilized in research to probe the function of the EP2 receptor. However, their pharmacological profiles exhibit key differences in terms of selectivity and potency, which are critical considerations for experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound and butaprost for the EP2 receptor. It is important to note that there are some conflicting reports in the literature regarding the primary receptor target and potency of this compound.
Table 1: Binding Affinity (Ki) for EP2 Receptor
| Compound | Receptor Species | Ki Value | Citation(s) |
| Butaprost | Murine | 2.4 µM | [1] |
| This compound | Data not available | - |
Table 2: Functional Potency (EC50) for EP2 Receptor Activation
| Compound | Assay System | EC50 Value | Citation(s) |
| Butaprost | Human Neutrophil Chemotaxis Inhibition | 106.4 ± 63 nM | [2] |
| Human Lung Mast Cell Degranulation Inhibition | pEC50: 5.2 (approx. 6.3 µM) | [3] | |
| HEK293 cells expressing murine EP2 | 33 nM | [1] | |
| 11-deoxy Prostaglandin E1* | Human Neutrophil Chemotaxis Inhibition | 140.9 ± 64.7 nM | [2] |
| This compound | Human EP4 receptor activation | 0.66 nM | [4] |
Note: Data for 11-deoxy Prostaglandin E1 is included as a close structural analog of this compound.
The data indicates that butaprost is a well-characterized selective EP2 agonist. In contrast, the pharmacological profile of this compound is less clear, with some studies suggesting it acts as an EP2 agonist with potency comparable to butaprost, while other evidence points towards it being a highly potent and selective EP4 agonist. This discrepancy highlights the need for further comprehensive studies on the selectivity of this compound.
Signaling Pathways and Experimental Workflows
The activation of the EP2 receptor by either agonist is expected to initiate the same canonical signaling pathway. The logical workflow for characterizing and comparing these agonists typically involves a series of in vitro assays.
Caption: EP2 receptor signaling cascade.
Caption: Agonist characterization workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of agonist performance. Below are representative protocols for key experiments.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human EP2 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (this compound or butaprost).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
-
Cell Culture: Cells expressing the EP2 receptor are cultured in appropriate media.
-
Assay Medium: Cells are washed and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Stimulation: Cells are incubated with varying concentrations of the test agonist for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: A dose-response curve is generated, and the EC50 value, the concentration of agonist that produces 50% of the maximal response, is calculated.
Conclusion
Butaprost is a well-established and selective EP2 receptor agonist, making it a reliable tool for studying EP2-mediated effects. The pharmacological profile of this compound is less defined, with conflicting evidence regarding its primary receptor target. While some studies indicate it has EP2 agonist activity comparable to butaprost, other data suggest it is a highly potent EP4 agonist.
For researchers aiming to specifically investigate EP2 receptor function, butaprost currently represents the more characterized and selective choice. When using this compound, it is crucial to perform thorough control experiments to confirm its activity and selectivity at the EP2 receptor in the specific experimental system being used, and to consider its potential off-target effects on the EP4 receptor. Future comprehensive studies directly comparing the binding and functional profiles of this compound across all EP receptor subtypes are needed to resolve the existing ambiguities in the literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 activates EP2 receptors to inhibit human lung mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of 11-deoxy Prostaglandin E2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of 11-deoxy Prostaglandin (B15479496) E2 (11-deoxy PGE2) with its parent compound, Prostaglandin E2 (PGE2), and another related prostaglandin, Prostaglandin F2α (PGF2α). This document is intended to assist researchers in selecting the appropriate prostaglandin analog for their studies by presenting objective performance comparisons supported by experimental data and detailed methodologies.
11-deoxy Prostaglandin E2 is a stable, synthetic analog of PGE2. Unlike PGE2, which exhibits a wide range of biological activities including vasodilation and inflammation, 11-deoxy PGE2 is recognized as a potent bronchoconstrictor. Its mechanism of action is primarily mediated through the activation of thromboxane (B8750289) (TP) receptors, as well as E-prostanoid (EP) receptors, specifically EP2 and EP3. This dual receptor activity contributes to its distinct physiological effects compared to other prostaglandins (B1171923).
Comparative Analysis of In Vitro Activity
The following table summarizes the quantitative data on the in vitro activities of 11-deoxy PGE2, PGE2, and PGF2α across various assays. This data highlights the differences in receptor affinity and functional potency among these signaling molecules.
| Parameter | This compound | Prostaglandin E2 (PGE2) | Prostaglandin F2α (PGF2α) | Assay Type | Cell/Tissue Type |
| Thromboxane (TP) Receptor Activation | Potent Agonist | Weak/No Activity | Weak/No Activity | Calcium Mobilization / Platelet Aggregation | Human Platelets |
| EP2 Receptor Activation | Agonist | Potent Agonist | No Activity | cAMP Accumulation Assay | HEK293 cells expressing human EP2 receptor |
| EP3 Receptor Activation | Agonist | Potent Agonist | Weak Agonist | cAMP Inhibition / Calcium Mobilization | HEK293 cells expressing human EP3 receptor |
| Smooth Muscle Contraction (Bovine Iris Sphincter) | Data not available | EC50: 6.7 x 10⁻⁸ M[1] | EC50: 7.3 x 10⁻⁸ M[1] | Isometric Contraction | Bovine Iris Sphincter Muscle |
| Smooth Muscle Contraction (Rat Tail Artery) | Data not available | EC50: 9.6 µM[2] | Data not available | Isometric Contraction | Rat Tail Artery Smooth Muscle |
| AP-1 Dependent Gene Expression | Inducer | Inducer | Data not available | Luciferase Reporter Assay | HEK293 cells with AP-1 reporter construct |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
cAMP Accumulation Assay (for EP2 and EP4 Receptor Activation)
This assay quantifies the activation of Gs-coupled prostaglandin receptors by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).
Materials:
-
HEK293 cells stably expressing the human EP2 or EP4 receptor.
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Prostaglandin solutions (11-deoxy PGE2, PGE2) of varying concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP competition ELISA kit.
Protocol:
-
Seed HEK293 cells expressing the receptor of interest into 96-well plates and culture overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.
-
Add varying concentrations of the test prostaglandins to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 values.
Intracellular Calcium Mobilization Assay (for TP and EP1/EP3 Receptor Activation)
This assay measures the activation of Gq-coupled prostaglandin receptors by detecting transient increases in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
HEK293 cells stably expressing the human TP, EP1, or EP3 receptor.
-
F-12K medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Prostaglandin solutions (11-deoxy PGE2, PGE2, PGF2α) of varying concentrations.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating with the dye in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of the test prostaglandins to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time to capture the transient increase in [Ca²⁺]i.
-
Determine the peak fluorescence response for each concentration and generate dose-response curves to calculate EC50 values.
Isolated Smooth Muscle Contraction Assay
This ex vivo assay directly measures the contractile effect of prostaglandins on smooth muscle tissues.
Materials:
-
Animal tissue (e.g., bovine iris sphincter, rat tail artery).
-
Krebs-Henseleit solution.
-
Organ bath system with force transducers.
-
Prostaglandin solutions (11-deoxy PGE2, PGE2, PGF2α) of varying concentrations.
-
Data acquisition system.
Protocol:
-
Dissect smooth muscle strips from the desired tissue and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension for at least 1 hour.
-
Record the baseline tension.
-
Cumulatively add increasing concentrations of the test prostaglandins to the organ bath.
-
Record the isometric contraction (increase in tension) after each addition until a maximal response is achieved.
-
Generate cumulative concentration-response curves and calculate EC50 values.
AP-1 Luciferase Reporter Assay
This cell-based assay measures the activation of the AP-1 transcription factor, a downstream target of many prostaglandin signaling pathways.
Materials:
-
HEK293 cells co-transfected with an AP-1 responsive luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Prostaglandin solutions (11-deoxy PGE2, PGE2) of varying concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected HEK293 cells into a 96-well plate and culture overnight.
-
Replace the medium with serum-free medium and starve the cells for several hours.
-
Treat the cells with varying concentrations of the test prostaglandins.
-
Incubate for 6-24 hours to allow for reporter gene expression.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Generate dose-response curves and determine the fold induction of AP-1 activity.
References
- 1. The different contributions of prostaglandins (E1, E2, F2 alpha, D2) to the tone and neurogenic response of bovine iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Receptor-Mediated Effects of 11-deoxy Prostaglandin E2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of 11-deoxy Prostaglandin (B15479496) E2 and its synthetic analog, 11-deoxy-16,16-dimethyl Prostaglandin E2, with a focus on confirming their mechanisms of action using specific receptor antagonists. This document summarizes key experimental findings, presents detailed protocols, and offers a comparative analysis with alternative compounds, facilitating the design and interpretation of studies in this area.
Overview of 11-deoxy Prostaglandin E2 and its Analogs
This compound (11-deoxy PGE2) and its more stable synthetic analog, 11-deoxy-16,16-dimethyl Prostaglandin E2 (DDM-PGE2), are derivatives of the naturally occurring Prostaglandin E2 (PGE2). Unlike PGE2, which exhibits a wide range of effects through four E-prostanoid (EP) receptor subtypes (EP1-4), these 11-deoxy analogs display distinct receptor affinities and biological activities. Notably, DDM-PGE2 has been identified as an agonist for both EP2 and EP3 receptors.[1] This guide focuses on two prominent effects of these analogs: cytoprotection and bronchoconstriction, and the use of receptor antagonists to elucidate the underlying signaling pathways.
Cytoprotective Effects and Confirmation with Thromboxane (B8750289) Receptor Antagonists
DDM-PGE2 has been shown to protect renal proximal tubular epithelial cells from oxidative stress-induced injury.[2] Crucially, studies have revealed that this cytoprotective response is not mediated by the classical EP receptors but rather through the thromboxane (TP) receptor.
Experimental Evidence: Inhibition by SQ 29,548
The involvement of the TP receptor in the cytoprotective effect of DDM-PGE2 has been confirmed through the use of the selective TP receptor antagonist, SQ 29,548. In a key study, the protective effect of DDM-PGE2 against cellular injury was significantly inhibited by SQ 29,548, directly implicating the TP receptor in this signaling pathway.
| Compound | Effect | Receptor Target | Antagonist | Antagonist Effect |
| 11-deoxy-16,16-dimethyl PGE2 (DDM-PGE2) | Cytoprotection against oxidative stress | Thromboxane (TP) Receptor | SQ 29,548 | Inhibition of cytoprotection |
| U-46619 (TP receptor agonist) | Cytoprotection | Thromboxane (TP) Receptor | Not Applicable | Positive Control |
Signaling Pathway
The binding of DDM-PGE2 to the TP receptor initiates a signaling cascade that leads to the observed cytoprotective effects. The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response that confers protection against oxidative damage.
Bronchoconstrictor Effects: A Comparison with Alternatives
Both 11-deoxy PGE2 and its dimethylated analog are potent bronchoconstrictors, an effect that contrasts with the bronchodilatory action of PGE2 mediated through EP2 and EP4 receptors.[3][4] While direct experimental confirmation with specific antagonists for 11-deoxy PGE2 is limited, evidence from studies on other prostanoids strongly suggests the involvement of the TP receptor in mediating bronchoconstriction.[5]
Comparative Potency
| Compound | Primary Effect on Airway Smooth Muscle | Likely Receptor Target |
| 11-deoxy PGE2 | Contraction (Bronchoconstriction) | Thromboxane (TP) Receptor |
| 11-deoxy-16,16-dimethyl PGE2 | Contraction (Bronchoconstriction) | Thromboxane (TP) Receptor |
| U-46619 | Potent Contraction (Bronchoconstriction) | Thromboxane (TP) Receptor |
| Prostaglandin E2 (PGE2) | Relaxation (Bronchodilation) | EP2 and EP4 Receptors |
Proposed Experimental Workflow for Confirmation
To definitively confirm the receptor mediating the bronchoconstrictor effect of 11-deoxy PGE2, a systematic approach using a panel of receptor antagonists in an in vitro smooth muscle contraction assay is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of airway smooth muscle contraction by PGE2 - STÓR [eprints.dkit.ie]
- 4. Differential effects of prostaglandin E2 on contractions of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-deoxy Prostaglandin E2 and Misoprostol in Cytoprotection
For researchers, scientists, and drug development professionals, understanding the nuances of cytoprotective agents is paramount. This guide provides an objective comparison of two prostaglandin (B15479496) analogs, 11-deoxy Prostaglandin E2 and Misoprostol, focusing on their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Prostaglandins are crucial lipid compounds that play a vital role in maintaining cellular homeostasis and stimulating stress response signaling pathways.[1] Their synthetic analogs have been developed to leverage these properties for therapeutic benefit, particularly in protecting the gastrointestinal mucosa. Among these, this compound (a synthetic PGE2 analogue) and Misoprostol (a synthetic PGE1 analogue) are notable for their cytoprotective effects.[1][2]
Mechanism of Action: A Tale of Two Analogs
Both compounds exert their protective effects primarily through the activation of prostaglandin E (EP) receptors, but their specific pathways and downstream effects show subtle differences.
Misoprostol , an analog of prostaglandin E1, is well-characterized for its role in gastric cytoprotection.[2] It primarily binds to EP3 receptors on parietal cells in the stomach.[3] This interaction stimulates the Gi protein-coupled receptor pathway, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of gastric acid secretion.[3] Beyond its anti-secretory effects, Misoprostol enhances mucosal defense by stimulating the secretion of mucus and bicarbonate, and by increasing mucosal blood flow.[3][4][5] These actions create a protective barrier against noxious agents like NSAIDs and ethanol (B145695).[3][6]
This compound , as its name suggests, is an analog of PGE2. While direct comparative studies on its gastric cytoprotective mechanism versus Misoprostol are limited, research indicates that PGE2-mediated cytoprotection is heavily dependent on the EP1 receptor subtype.[7][8] Activation of EP1 receptors is linked to the inhibition of gastric motility and stimulation of bicarbonate secretion, which are crucial components of mucosal defense.[7] Furthermore, studies on a methylated derivative of 11-deoxy PGE2 have shown it can induce the synthesis of specific protective proteins, such as heat shock proteins (HSP90β) and glucose-regulated proteins (GRP78), in response to oxidative stress.[1] This suggests a mechanism that involves enhancing cellular resilience and repair pathways.
Comparative Efficacy: Insights from Experimental Data
Misoprostol has been extensively studied and has demonstrated significant protection against gastric mucosal injury. In a human endoscopic study, a 200 µg dose of Misoprostol significantly prevented gastric mucosal injury induced by 80% ethanol, with a mean endoscopic score of 1.0, compared to 5.5 for placebo.[9] Animal studies corroborate these findings, showing that Misoprostol pretreatment limits alcohol-induced injury to superficial erosion of epithelial cells.[10]
While quantitative data for 11-deoxy PGE2 in the same models is sparse, a related compound, 16,16-dimethyl PGE2, has shown potent cytoprotective effects. It was found to reduce the depth of injury from ethanol and enhance mucosal healing.[11] Studies on 11-deoxy,16,16-dimethyl PGE2 (DDM-PGE2) have focused on its ability to protect renal epithelial cells from oxidative stress, where it was shown to induce a protective protein synthesis response.[1] This suggests its cytoprotective action may be particularly relevant in contexts of oxidative cellular damage.
| Compound | Model/Assay | Dosage | Key Finding | Reference |
| Misoprostol | Ethanol-Induced Gastric Injury (Human) | 200 µg (intragastric) | Significantly prevented mucosal injury (Endoscopic score: 1.0 vs 5.5 for placebo). | [9] |
| Misoprostol | Ethanol-Induced Gastric Injury (Squirrel Monkey) | 200-500 µg/kg (oral) | Limited alcohol-induced injury to superficial epithelial erosion. | [10] |
| Misoprostol | Ethanol-Induced Gastric Ulcer (Rat) | 100 µg/kg (oral) | Provided significant protection against gastric ulcers. | [12] |
| 16,16-dimethyl PGE2 | Ethanol-Induced Gastric Injury (Rat) | 10-20 µg/kg (oral/subcutaneous) | Reduced the depth of mucosal injury and enhanced repair. | [11] |
| 11-deoxy,16,16-dimethyl PGE2 | Oxidative Stress (LLC-PK1 renal cells) | Not specified | Induces synthesis of cytoprotective proteins (e.g., HSP90β, GRP78). | [1] |
Experimental Protocols: A Framework for Evaluation
The standard for assessing gastric cytoprotection often involves an ethanol-induced gastric injury model in rats. This protocol provides a reproducible method for evaluating the efficacy of protective compounds.
Typical Protocol: Ethanol-Induced Gastric Ulcer Model in Rats
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (180-220g) are fasted for 18-24 hours before the experiment, with free access to water.[8][12]
-
Grouping and Administration: Animals are divided into several groups:
-
Negative Control: Receives a vehicle (e.g., saline or methylcellulose).
-
Positive Control/Standard: Receives a known cytoprotective agent (e.g., Misoprostol 100 µg/kg).[12]
-
Test Groups: Receive varying doses of the test compound (e.g., 11-deoxy PGE2).
-
All treatments are typically administered orally (p.o.) via gavage.
-
-
Induction of Injury: Thirty minutes to one hour after treatment, all animals (except a sham control group) are administered 1 mL of a necrotizing agent, typically 50-100% ethanol, orally.[10][12][13]
-
Evaluation: One hour after ethanol administration, the animals are euthanized. Their stomachs are removed, opened along the greater curvature, and rinsed with saline.[12]
-
Data Collection & Analysis:
-
Macroscopic Evaluation: The stomachs are examined for lesions. An ulcer index is calculated based on the number and severity of hemorrhagic lesions.
-
Histopathological Analysis: Gastric tissue samples are fixed in 10% formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the depth of necrosis, edema, and inflammatory cell infiltration.[13]
-
Biochemical Assays: Gastric tissue can be homogenized to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzymes (e.g., catalase, glutathione), and inflammatory cytokines (e.g., IL-6).[12]
-
Conclusion
Both this compound and Misoprostol are potent cytoprotective agents, operating through the activation of prostaglandin E receptors to enhance mucosal defense mechanisms. Misoprostol is a well-established compound with a dual mechanism of inhibiting acid secretion (via EP3) and stimulating mucosal defenses.[3] In contrast, the cytoprotective action of PGE2 analogs like 11-deoxy PGE2 appears to be mediated primarily through EP1 receptors, influencing gastric motility and potentially inducing a cellular stress response that enhances resilience.[1][7]
While Misoprostol's efficacy in preventing gastric damage is well-documented in quantitative terms, further direct comparative studies are needed to precisely position the efficacy of this compound. Future research should focus on head-to-head trials using standardized protocols to delineate the specific advantages and therapeutic niches for each of these important cytoprotective compounds.
References
- 1. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Misoprostol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Cytoprotection with misoprostol: use in the treatment and prevention of ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of prostaglandin E receptor subtypes in the cytoprotective action of prostaglandin E2 in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytoprotection by a synthetic prostaglandin against ethanol-induced gastric mucosal damage. A double-blind endoscopic study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of cytoprotection against ethanol-induced injury in gastric mucosa pretreated with misoprostol, cimetidine, or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphological characteristics of prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastroprotective Effect of Quercetin and Misoprostol in Ethanol-Induced Gastric Ulcer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morphological and functional gastric cytoprotection by prostaglandin in rats receiving absolute ethanol orally - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 11-deoxy Prostaglandin E2 and Dinoprostone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical properties and potential therapeutic efficacy of 11-deoxy Prostaglandin (B15479496) E2 and dinoprostone (B10761402). This document summarizes their mechanisms of action, signaling pathways, and provides a framework for their comparative evaluation through detailed experimental protocols.
Introduction
Mechanism of Action and Signaling Pathways
Dinoprostone (Prostaglandin E2)
Dinoprostone exerts its effects by binding to the family of EP receptors (EP1, EP2, EP3, and EP4), which are expressed in various tissues, including the myometrium and cervix.[3] The activation of these receptors leads to a range of cellular responses:
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium concentrations, promoting smooth muscle contraction.
-
EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This generally results in smooth muscle relaxation.
-
EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP and promoting smooth muscle contraction.
The net effect of dinoprostone on uterine tissue is a complex interplay of these signaling pathways, ultimately leading to cervical softening and uterine contractions, which are essential for labor.[1]
11-deoxy Prostaglandin E2
This compound is a selective agonist for the EP4 receptor.[4] By specifically targeting this receptor, its mechanism of action is more focused than that of dinoprostone. The EP4 receptor is coupled to the Gs alpha subunit of G-proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling cascade is typically associated with smooth muscle relaxation. However, in the context of uterine tissue, the downstream effects of EP4 activation are complex and can contribute to cervical ripening through mechanisms that are not solely dependent on smooth muscle relaxation, such as the modulation of inflammatory responses and extracellular matrix remodeling.
Comparative Efficacy Data
Direct, quantitative comparative efficacy data from head-to-head studies of this compound and dinoprostone are not available in the current body of scientific literature. The following table is therefore based on the known receptor binding profiles and downstream signaling effects of each compound. The efficacy of these compounds in a specific biological context, such as cervical ripening or uterine contraction, would need to be determined through direct experimental comparison.
| Feature | This compound | Dinoprostone (PGE2) |
| Primary Receptor Target(s) | EP4 (Selective Agonist) | EP1, EP2, EP3, EP4 (Non-selective Agonist) |
| Primary Signaling Mechanism | ↑ cAMP | ↑ [Ca2+], ↑ cAMP, ↓ cAMP |
| Predicted Effect on Uterine Smooth Muscle | Primarily relaxation and modulation of inflammatory/remodeling pathways | Contraction and Relaxation (net effect is context-dependent) |
Experimental Protocols
To empirically determine the comparative efficacy of this compound and dinoprostone, a series of in vitro experiments can be performed. The following protocols provide a framework for such a comparison.
Experimental Workflow: Comparative In Vitro Uterine Tissue Response
The following diagram outlines a typical workflow for comparing the effects of this compound and dinoprostone on uterine tissue in an in vitro setting.
Detailed Methodologies
1. Uterine Tissue Preparation and Organ Bath Assay
This protocol is designed to assess the contractile or relaxant effects of the test compounds on isolated uterine smooth muscle.
-
Tissue Source: Uterine tissue samples obtained with appropriate ethical approval from consenting patients undergoing gynecological surgery or from a suitable animal model.
-
Preparation: Myometrial strips (e.g., 2 x 2 x 10 mm) are dissected from the uterine tissue, ensuring the longitudinal or circular muscle fibers are oriented along the length of the strip.
-
Mounting: The tissue strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the strip is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with the bath solution being replaced every 15-20 minutes.
-
Experimental Procedure:
-
Record the spontaneous contractile activity of the tissue strips to establish a stable baseline.
-
Prepare stock solutions of this compound and dinoprostone in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute to final concentrations in Krebs-Henseleit solution.
-
Add the compounds to the organ baths in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM). A vehicle control group should be run in parallel.
-
Record the changes in contractile frequency, amplitude, and duration for each dose.
-
-
Data Analysis: The contractile responses are quantified and expressed as a percentage of the baseline activity or as a percentage of the maximal response to a standard uterotonic agent (e.g., oxytocin (B344502) or potassium chloride). Dose-response curves are constructed, and the EC50 (half-maximal effective concentration) values for each compound are calculated.
2. Receptor Binding Assay
This assay determines the binding affinity of this compound and dinoprostone for the different EP receptor subtypes.
-
Cell Lines: Use cell lines stably expressing each of the human EP receptor subtypes (EP1, EP2, EP3, and EP4).
-
Membrane Preparation: Prepare cell membrane fractions from each cell line.
-
Binding Reaction:
-
Incubate the cell membranes with a radiolabeled prostaglandin (e.g., [3H]PGE2) in the presence of increasing concentrations of unlabeled this compound or dinoprostone.
-
Allow the binding to reach equilibrium.
-
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competitive binding curves, from which the inhibition constant (Ki) for each compound at each receptor subtype can be calculated. A lower Ki value indicates a higher binding affinity.
3. Intracellular cAMP Measurement
This assay quantifies the ability of the compounds to stimulate cAMP production, a key second messenger for EP2 and EP4 receptors.
-
Cell Culture: Culture cells expressing the EP2 or EP4 receptors.
-
Stimulation: Treat the cells with varying concentrations of this compound or dinoprostone for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) should be included to prevent cAMP degradation.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate dose-response curves for cAMP production and calculate the EC50 for each compound.
Conclusion
While dinoprostone is a well-established therapeutic agent with a broad spectrum of activity on all EP receptor subtypes, this compound offers the potential for more targeted pharmacological intervention through its selective agonism at the EP4 receptor. The lack of direct comparative efficacy studies necessitates further research to fully elucidate their relative therapeutic potentials. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, which will be crucial for advancing our understanding and guiding the future development of prostaglandin-based therapies.
References
- 1. Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Prostaglandin E2 EP receptors as therapeutic targets in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 11-deoxy Prostaglandin E2: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate measurement of signaling molecules like 11-deoxy Prostaglandin (B15479496) E2 (a metabolite of Prostaglandin E2) is critical for understanding inflammatory processes and evaluating the efficacy of therapeutic interventions. The two most common analytical platforms for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
While immunoassays for prostaglandin metabolites have been developed, commercially available ELISA kits specifically for 11-deoxy Prostaglandin E2 are not readily found. Therefore, this guide will discuss the principles of a hypothetical specific ELISA for this analyte, drawing on established protocols for similar prostaglandins (B1171923). It is crucial to note that standard Prostaglandin E2 (PGE2) ELISA kits exhibit negligible cross-reactivity with 11-deoxy PGE2, rendering them unsuitable for its quantification.
At a Glance: Key Differences
| Feature | This compound ELISA | LC-MS/MS |
| Principle | Antigen-antibody recognition | Physicochemical properties (mass-to-charge ratio) |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. | High, capable of resolving isomers. |
| Sensitivity | Generally in the picogram per milliliter (pg/mL) range. | High, often reaching the low pg/mL to femtogram (fg/mL) range. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, though advancements are increasing throughput. |
| Multiplexing | Typically measures a single analyte per assay. | Capable of measuring multiple analytes in a single run. |
| Cost | Lower initial equipment cost; per-sample cost can vary. | High initial equipment cost; can be more cost-effective for large panels. |
| Development | Requires specific antibody development, which can be time-consuming. | Method development can be complex but is adaptable to new analytes. |
Signaling Pathway and Analytical Workflows
The accurate quantification of this compound is essential for elucidating its role in various physiological and pathological processes. The following diagrams illustrate the biological context and the distinct analytical approaches of ELISA and LC-MS/MS.
Performance Characteristics: A Head-to-Head Comparison
The performance of an analytical method is defined by several key parameters. The following tables summarize typical performance data for ELISA and LC-MS/MS methods for prostaglandins, which can be extrapolated to the analysis of this compound.
Table 1: Sensitivity and Range
| Parameter | ELISA (for PGE2) | LC-MS/MS (for PGE2) |
| Limit of Detection (LOD) | ~10-20 pg/mL[1] | ~0.2-1 pg/mL[1] |
| Lower Limit of Quantitation (LLOQ) | ~40 pg/mL | ~1-5 pg/mL |
| Dynamic Range | 39 - 2,500 pg/mL[2] | 0.1 - 500 ng/mL[1] |
Table 2: Precision and Accuracy
| Parameter | ELISA (for PGE2) | LC-MS/MS (for PGE2) |
| Intra-Assay Precision (%CV) | <10%[2] | <5%[1] |
| Inter-Assay Precision (%CV) | <15%[2] | <10%[1] |
| Accuracy (% Recovery) | 80-120%[2] | 90-110%[1] |
Table 3: Specificity
| Method | Comments |
| ELISA | Specificity is dependent on the monoclonal or polyclonal antibody used. Cross-reactivity with other prostaglandins and metabolites is a potential issue and must be thoroughly validated. For example, a typical PGE2 ELISA shows significant cross-reactivity with PGE1 and PGE3 but very low cross-reactivity with 11-deoxy PGE2. |
| LC-MS/MS | Highly specific due to the combination of chromatographic separation and mass-to-charge ratio detection. It can differentiate between isomers (e.g., PGE2 and PGD2) that may cross-react in an immunoassay. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of an this compound-like compound by both ELISA and LC-MS/MS.
This compound ELISA Protocol (Hypothetical)
This protocol is based on a standard competitive ELISA for prostaglandins.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual.
-
Standard and Sample Addition : Add 50 µL of standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Competitive Reaction : Add 50 µL of a fixed amount of biotin-labeled this compound to each well.
-
Incubation : Cover the plate and incubate for 1-2 hours at 37°C. During this time, the sample/standard 11-deoxy PGE2 and the biotin-labeled 11-deoxy PGE2 compete for binding to the capture antibody.
-
Washing : Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Enzyme Conjugate Addition : Add 100 µL of HRP-Streptavidin conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing : Repeat the wash step.
-
Substrate Reaction : Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Stopping the Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader. The concentration of 11-deoxy PGE2 is inversely proportional to the optical density.
LC-MS/MS Protocol for this compound
This protocol is a synthesized methodology based on established procedures for related prostaglandins.
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
Spike 500 µL of plasma or other biological fluid with an appropriate internal standard (e.g., deuterated 11-deoxy PGE2).
-
Condition an SPE cartridge (e.g., Oasis MAX) with methanol (B129727) and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the 11-deoxy PGE2 with an appropriate solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Liquid Chromatography :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to achieve separation.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Tandem Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for 11-deoxy PGE2 and its internal standard. The exact mass transitions would need to be determined through infusion of a pure standard.
-
Data Analysis : Quantify the amount of 11-deoxy PGE2 in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Conclusion and Recommendations
The choice between ELISA and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
ELISA is a suitable choice for:
-
High-throughput screening of a large number of samples for a single analyte.
-
Studies where the expected concentration of the analyte is within the dynamic range of the assay.
-
Laboratories with limited access to or budget for mass spectrometry instrumentation.
LC-MS/MS is the preferred method for:
-
Studies requiring high specificity and the ability to distinguish between structurally similar molecules.[3]
-
The simultaneous measurement of multiple prostaglandins and their metabolites in a single analysis.
-
Applications demanding high sensitivity to detect very low concentrations of the analyte.[1][3]
-
Confirmatory analysis of results obtained by other methods.
For the definitive and highly accurate quantification of this compound, particularly in complex biological matrices, LC-MS/MS is the gold standard . While the development of a specific and validated ELISA would provide a valuable tool for rapid screening, the inherent advantages of LC-MS/MS in terms of specificity, sensitivity, and multiplexing capabilities make it the superior choice for in-depth research and drug development applications.
References
A Comparative Analysis of 11-Deoxy Prostaglandin E2 Binding Affinities to EP Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 11-Deoxy PGE2 Interactions with Prostaglandin (B15479496) E2 Receptor Subtypes
This guide provides a comparative analysis of the binding affinities of 11-deoxy Prostaglandin E2 (11-deoxy PGE2) to the four E-type prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. 11-deoxy PGE2 is a synthetic analog of the endogenous prostaglandin E2 (PGE2) and is a valuable tool in pharmacological research due to its modified structure and selective activity. Understanding its interaction with EP receptors is crucial for the development of targeted therapeutics for a variety of conditions, including inflammation, pain, and cancer.
Comparative Binding Affinities of 11-Deoxy PGE2
| Receptor Subtype | Ligand | Species | Affinity/Potency Metric | Value (nM) | Reference |
| EP1 | 11-deoxy PGE2 | Human | EC50 | ~1,585 | [1] |
| EP2 | 11-deoxy-PGE1 | Mouse | Ki | No significant binding | [2] |
| EP3 | 11-deoxy-PGE1 | Mouse | Ki | 1.5 | [2] |
| EP4 | 11-deoxy PGE2 | Human | EC50 | 0.66 | [3] |
| EP4 | 11-deoxy-PGE1 | Human | Ki | 1.36 | [4] |
Note on Data Interpretation:
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
EC50 (Half Maximal Effective Concentration): Represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. It is a measure of the ligand's functional potency.
-
The data for EP1 is a functional potency (EC50) value, which may not directly correlate with binding affinity (Ki).[1]
-
The data for EP2 and EP3 receptors were obtained using 11-deoxy-PGE1 in mouse models, which may differ from human receptors.[2]
-
The high EC50 value for the EP1 receptor suggests a significantly lower potency of 11-deoxy PGE2 at this subtype compared to its activity at the EP4 receptor.[1]
-
The low nanomolar EC50 and Ki values for the EP4 receptor indicate that 11-deoxy PGE2 is a potent and selective agonist for this subtype.[3][4]
Experimental Protocols
The binding affinities of prostaglandins (B1171923) to their receptors are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay.
General Radioligand Binding Assay Protocol
This protocol outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound (e.g., 11-deoxy PGE2) for a specific EP receptor subtype.
1. Membrane Preparation:
-
Cells stably or transiently expressing the human EP receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2) is added to each well.
-
Varying concentrations of the unlabeled test compound (11-deoxy PGE2) are added to the wells to compete with the radioligand for binding to the receptor.
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard).
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways of EP Receptors
The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling pathways upon ligand binding.
EP1 Receptor Signaling Pathway
The EP1 receptor primarily couples to Gq/11 proteins.[5] Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of various calcium-dependent downstream effectors.[6] Some studies also suggest that the EP1 receptor can couple to Gi/o proteins.
EP2 and EP4 Receptor Signaling Pathways
Both EP2 and EP4 receptors are coupled to Gs proteins.[5][7] Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then acts as a second messenger to activate protein kinase A (PKA) and other downstream targets.[7][8] The EP4 receptor has also been shown to activate the phosphoinositide 3-kinase (PI3K) pathway, which can occur independently of cAMP.[7][9][10]
EP3 Receptor Signaling Pathway
The EP3 receptor is unique in that it primarily couples to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][11] The EP3 receptor exists in multiple splice variants, which can also couple to other G proteins, such as Gq and G12/13, leading to more complex signaling cascades.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the binding affinity of a compound like 11-deoxy PGE2 to EP receptors.
References
- 1. pnas.org [pnas.org]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ptger3 prostaglandin E receptor 3 (subtype EP3) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 7. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are EP3 agonists and how do they work? [synapse.patsnap.com]
Validating 11-deoxy Prostaglandin E2 Findings: A Guide to Orthogonal Methods
11-deoxy Prostaglandin (B15479496) E2 is a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2). While sharing structural similarities, its unique biological activities necessitate rigorous and specific validation methods. This guide explores three key orthogonal approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (ELISA/RIA), and Biological Activity Assays.
Method Comparison
The choice of validation method depends on the specific research question, required sensitivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of the primary analytical methods.
| Feature | LC-MS/MS | Immunoassay (ELISA/RIA) | Biological Assay (e.g., Smooth Muscle Contraction) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antibody-antigen binding | Measurement of a physiological response |
| Specificity | Very High | Variable (potential for cross-reactivity) | Moderate to High (dependent on receptor specificity) |
| Sensitivity | Very High (pg/mL levels)[1] | High (pg/mL to ng/mL levels)[2][3] | Variable (dependent on tissue/cell sensitivity) |
| Quantitative Accuracy | High (with use of internal standards)[1] | Good (reliant on standard curve accuracy) | Semi-quantitative to Quantitative |
| Throughput | Moderate | High | Low to Moderate |
| Sample Volume | Low to Moderate | Low | Moderate to High |
| Cost per Sample | High | Low to Moderate | Moderate |
| Information Provided | Absolute quantification, structural confirmation | Quantification | Functional activity |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. The following sections outline typical experimental protocols for each orthogonal method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of prostaglandins (B1171923) due to its high selectivity and sensitivity.[4][5]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the sample (e.g., plasma, cell culture supernatant) to approximately pH 3.5 with a suitable acid.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute the prostaglandins with a higher concentration of organic solvent, such as ethyl acetate (B1210297) or methanol.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time to separate 11-doxPGE2 from other related compounds.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 11-doxPGE2 and a deuterated internal standard would be monitored. For example, for PGE2, a transition of m/z 351.2 -> 189.5 is often used.[6] A similar approach would be taken for 11-doxPGE2.
Immunoassay (Enzyme-Linked Immunosorbent Assay - ELISA)
Immunoassays are a high-throughput and cost-effective method for quantifying prostaglandins. However, the specificity of the antibody is critical. For 11-doxPGE2, a specific antibody is required, as cross-reactivity with PGE2 antibodies is typically very low (<0.01%).[3][7]
1. Sample Preparation:
-
Samples such as serum, plasma, or urine may require dilution with the provided assay buffer.[8]
-
For complex matrices or low concentrations, a solid-phase extraction step similar to that for LC-MS/MS may be necessary.
2. ELISA Protocol (Competitive Assay):
-
A microplate is pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Standards of known 11-doxPGE2 concentration and unknown samples are added to the wells.
-
A fixed amount of 11-doxPGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A specific monoclonal antibody against 11-doxPGE2 is then added.
-
During incubation, the free 11-doxPGE2 in the sample and the enzyme-conjugated 11-doxPGE2 compete for binding to the primary antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of 11-doxPGE2 in the sample.[9]
Biological Assay: Smooth Muscle Contraction
Given that 11-doxPGE2 is a potent bronchoconstrictor, a functional assay measuring smooth muscle contraction can serve as an excellent orthogonal validation method.[10]
1. Tissue Preparation:
-
Isolate a smooth muscle tissue, such as a tracheal or bronchial ring, from a suitable animal model (e.g., guinea pig, rabbit).
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in muscle tension.
2. Contraction Assay:
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of 11-doxPGE2 to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
The data can be analyzed to determine the potency (EC50) and efficacy (Emax) of 11-doxPGE2.
-
Specificity can be confirmed by using a selective receptor antagonist, if available.
Visualizations
To further clarify the experimental workflows and biological context, the following diagrams are provided.
A synthetic analog of 11-doxPGE2, 11-deoxy,16,16-dimethyl PGE2, is known to exert its cytoprotective effects through a thromboxane-like receptor, leading to the activation of the AP-1 signaling pathway.[11]
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. owl.fish.washington.edu [owl.fish.washington.edu]
- 8. arborassays.com [arborassays.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 11-deoxy Prostaglandin E2
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like 11-deoxy Prostaglandin E2 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent synthetic analog of Prostaglandin E2, a high level of personal protective equipment is necessary to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. |
| Body Protection | Disposable Gown or Coverall | A disposable, low-permeability gown or coverall with long sleeves and tight-fitting cuffs is required. For operations with a higher risk of splashes or aerosol generation, a "bunny suit" offering head-to-toe protection should be considered.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[1][2] |
| Respiratory Protection | Respirator | For handling powders or when aerosolization is possible, a respirator is necessary. Options range from an N95 respirator to a powered air-purifying respirator (PAPR), depending on the quantity and handling procedure.[1] Surgical masks do not offer adequate protection. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers should be worn over laboratory footwear.[1] |
| Head and Hair Protection | Bouffant Cap | A bouffant cap should be worn to cover hair completely.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a glove box.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before retrieving the compound from storage.
-
Verify that all required PPE is available and in good condition.
-
-
Gowning:
-
Don all required PPE in the correct order: shoe covers, inner gloves, gown/coverall, bouffant cap, face mask, and safety goggles.
-
Don the outer pair of gloves just before handling the compound.
-
-
Handling:
-
Perform all manipulations of this compound within the designated containment area (fume hood or glove box).
-
If working with a powder, use a spatula or other appropriate tool to transfer the material, minimizing dust generation. For solutions, use a calibrated pipette with disposable tips.
-
Avoid direct contact with the compound. If contact occurs, follow the first aid measures outlined in the Safety Data Sheet (SDS).
-
-
Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol).
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation:
-
All waste contaminated with this compound must be segregated from general laboratory waste.
-
This includes unused compound, empty containers, disposable PPE, and any materials used for cleaning up spills.
-
-
Containment:
-
Solid waste (e.g., gloves, gowns, contaminated labware) should be placed in a clearly labeled, leak-proof hazardous waste container.
-
Liquid waste (e.g., unused solutions, solvent rinses) should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible wastes.[3]
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The date of accumulation and the responsible researcher's name should also be included.
-
-
Storage:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and has secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.
-
Follow all institutional, local, and national regulations for the disposal of potent pharmaceutical compounds.
-
Signaling Pathway of Prostaglandin E2
This compound is an agonist for the Prostaglandin E2 (PGE2) receptors EP2 and EP3. The following diagram illustrates the general signaling pathway of PGE2, highlighting the pathways initiated by these two receptors.
Caption: Simplified signaling pathway of this compound via EP2 and EP3 receptors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
